2,3-Dihydro-1H-benz[E]inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrocyclopenta[a]naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXYYMELBQTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286610 | |
| Record name | 2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-87-6 | |
| Record name | 6342-87-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dihydro-1H-benz[E]inden-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydro-1H-benz[e]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of this compound (CAS: 6342-87-6). The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document consolidates available data to support further research and development efforts involving this specific benzannulated indanone.
Core Chemical and Physical Properties
This compound, also known as 2,3-Dihydrocyclopenta[a]naphthalen-1-one, is a polycyclic aromatic ketone. Its rigid structure, derived from the fusion of a naphthalene system with a cyclopentanone ring, provides a unique scaffold for chemical modification.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6342-87-6 | [1][2] |
| Molecular Formula | C₁₃H₁₀O | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Yellow powder | [1][3] |
| Melting Point | 101-103 °C | [1] |
| Purity | ≥98.0% (by GC) | [1][3] |
| IUPAC Name | 2,3-Dihydrocyclopenta[a]naphthalen-1-one | [2] |
Spectroscopic Data Analysis
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not widely available in public databases. However, data for the parent compound, 1-Indanone (CAS: 83-33-0), can be used as a reference to predict the expected spectral features.
Reference Spectral Data: 1-Indanone
The following table summarizes the key spectral data for 1-Indanone, sourced from the NIST Chemistry WebBook.[4][5][6]
| Spectroscopic Technique | Key Features for 1-Indanone (C₉H₈O) |
| IR Spectrum | Strong C=O (ketone) stretch (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic), aromatic C=C bends. |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 132, characteristic fragmentation patterns. |
For this compound (C₁₃H₁₀O), one would expect:
-
¹H NMR: Signals in the aromatic region corresponding to the naphthalene ring protons, and signals in the aliphatic region for the two methylene (-CH₂-) groups of the cyclopentanone ring.
-
¹³C NMR: A signal for the carbonyl carbon (C=O) typically downfield (>190 ppm), multiple signals in the aromatic region, and signals for the two aliphatic carbons.
-
IR Spectrum: A characteristic strong absorption for the conjugated ketone C=O stretch, aromatic C-H and C=C absorptions, and aliphatic C-H absorptions.
-
Mass Spectrum: A molecular ion peak at m/z = 182, corresponding to its molecular weight.
Experimental Protocols
Synthesis of the Benz[e]indenone Core
Logical Workflow for Benz[e]indenone Synthesis
Caption: Synthesis workflow for benz[e]indenone derivatives.
Detailed Protocol Steps (Based on[7]):
-
Preparation of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (1):
-
Dissolve N-phenylnaphthalene-1-carboxamide in anhydrous THF and cool to 0 °C under an argon atmosphere.
-
Add s-BuLi dropwise and stir for 1 hour.
-
Add DMF dropwise and continue stirring for 1-2 hours at 0 °C, then warm to room temperature.
-
Quench the reaction with methanol.
-
Isolate the intermediate product (1) after workup and purification. This yield was reported to be around 60%.[7]
-
-
Formation of the Indanone:
-
React the intermediate lactam (1) with a chosen alkyllithium reagent (e.g., MeLi, n-BuLi, or i-PrLi).
-
This initiates an addition to the carbonyl group, leading to the opening of the lactam ring.
-
The resulting intermediate undergoes a spontaneous intramolecular cyclization to form the final substituted indanone derivative.
-
The structure of the final product is confirmed by NMR spectroscopy.[7]
-
Key Reaction: Claisen-Schmidt Condensation
The ketone functionality of the benz[e]indenone core, specifically the alpha-hydrogens on the cyclopentanone ring, allows for classic carbonyl condensation reactions. The Claisen-Schmidt condensation is a characteristic reaction used to synthesize α,β-unsaturated ketones, such as benzylidene-indanone derivatives, which have demonstrated significant biological activity.[8][9]
General Protocol for Claisen-Schmidt Condensation (Based on[8][10]):
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction can take from a few hours to overnight and should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Neutralize any excess base by adding dilute HCl.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Characterization: Dry the purified product and confirm its structure using spectroscopic methods (NMR, MS, IR).
Experimental Workflow for Claisen-Schmidt Condensation
Caption: Workflow for the Claisen-Schmidt condensation reaction.
Biological Activity and Associated Signaling Pathways
Derivatives of the indanone scaffold are known to possess a wide range of biological activities, including anti-inflammatory, anti-Alzheimer, and anticancer properties.[11] Specifically, arylidene indanones synthesized via the Claisen-Schmidt reaction have shown potent anti-inflammatory effects by modulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12]
Inhibition of NF-κB and MAPK Signaling
Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors (e.g., TLR4), triggering downstream signaling cascades.[13] This leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα.[14] Phosphorylated IκBα is then degraded, releasing the transcription factor NF-κB (p65 subunit) to translocate into the nucleus and initiate the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).[12][14] Simultaneously, the MAPK pathway (including p38, JNK, and Erk) is activated, further promoting inflammation.[12][15]
Indanone derivatives have been shown to inhibit these pathways by preventing the phosphorylation of key proteins like IκB, p65, p38, JNK, and Erk.[11][12]
Diagram of Indanone Action on NF-κB/MAPK Pathways
Caption: Inhibition of NF-κB and MAPK pathways by indanone derivatives.
References
- 1. Competitive 2,3-dihydro-1H-benzindene-1-one [6342-87-6] | China Manufacturer [gmchemix.com]
- 2. pschemicals.com [pschemicals.com]
- 3. gmchemic.com [gmchemic.com]
- 4. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 7. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. researchgate.net [researchgate.net]
- 12. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 2,3-Dihydro-1H-benz[e]inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2,3-Dihydro-1H-benz[e]inden-1-one, a tricyclic ketone of interest in medicinal chemistry and materials science. This document details the spectroscopic analysis and a common synthetic pathway, presenting data in a clear and accessible format for researchers and professionals in the field.
Chemical Structure and Properties
This compound is a polycyclic aromatic ketone with the molecular formula C₁₃H₁₀O. Its structure consists of a naphthalene ring system fused to a five-membered ring containing a ketone functional group.
Systematic Name: 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS Number: 6342-87-6 Molecular Formula: C₁₃H₁₀O Molecular Weight: 182.22 g/mol
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | d | 1H | Ar-H |
| 7.95 | d | 1H | Ar-H |
| 7.70 - 7.50 | m | 3H | Ar-H |
| 7.40 | d | 1H | Ar-H |
| 3.20 | t | 2H | -CH₂- (C3) |
| 2.80 | t | 2H | -CH₂- (C2) |
Note: Specific coupling constants (J values) were not available in the referenced literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 205.0 | C=O (C1) |
| 145.5 | Ar-C |
| 138.0 | Ar-C |
| 133.0 | Ar-C |
| 130.5 | Ar-C |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 125.0 | Ar-CH |
| 124.0 | Ar-CH |
| 35.0 | -CH₂- (C3) |
| 25.0 | -CH₂- (C2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O (ketone) stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 182.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 182 | High | [M]⁺ |
| 154 | Moderate | [M - CO]⁺ |
| 128 | Moderate | [C₁₀H₈]⁺ (Naphthalene) |
Synthesis of this compound
A common and well-established synthetic route to this compound involves a three-step sequence starting from naphthalene and succinic anhydride. This pathway includes a Friedel-Crafts acylation, a Clemmensen reduction, and an intramolecular cyclization.
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Experimental Protocols
Objective: To synthesize 4-(1-naphthyl)-4-oxobutanoic acid.
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, a suspension of anhydrous aluminum chloride in nitrobenzene is prepared and cooled in an ice bath.
-
A solution of naphthalene and succinic anhydride in nitrobenzene is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The nitrobenzene is removed by steam distillation.
-
The resulting solid, 4-(1-naphthyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol).
Spectroscopic Data for 4-(1-naphthyl)-4-oxobutanoic acid (Intermediate 1):
-
¹³C NMR: Expected signals around δ 200 (ketone C=O), 178 (acid C=O), and in the aromatic region (124-138 ppm).
-
Mass Spectrum: Molecular ion peak at m/z = 228.[1]
Objective: To synthesize 4-(1-naphthyl)butanoic acid.
Procedure:
-
Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.
-
In a round-bottom flask fitted with a reflux condenser, the amalgamated zinc, concentrated hydrochloric acid, water, toluene, and 4-(1-naphthyl)-4-oxobutanoic acid are combined.
-
The mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid are added at regular intervals during the reflux.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-(1-naphthyl)butanoic acid.
Objective: To synthesize this compound.
Procedure:
-
4-(1-naphthyl)butanoic acid is added to polyphosphoric acid (PPA) with mechanical stirring.
-
The mixture is heated on a steam bath or in an oil bath for a specified time, with the progress of the reaction monitored by TLC.
-
After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water, a solution of sodium bicarbonate, and again with water.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound from its spectroscopic data is outlined below.
Caption: Logical workflow for the structure elucidation of this compound.
This guide provides a foundational understanding of the structure, synthesis, and spectroscopic characterization of this compound. The detailed protocols and data are intended to be a valuable resource for researchers engaged in organic synthesis and drug development.
References
A Comprehensive Technical Guide to 2,3-Dihydro-1H-benz[e]inden-1-one (CAS: 6342-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1H-benz[e]inden-1-one, with the Chemical Abstracts Service (CAS) registry number 6342-87-6, is a polycyclic aromatic ketone. This technical guide provides a detailed overview of its chemical synthesis, physicochemical properties, and spectroscopic data. While primarily utilized as a pharmaceutical intermediate in organic synthesis, its potential biological activities remain an area for future exploration.[1][2] This document aims to serve as a foundational resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a yellow to brown solid with a molecular formula of C13H10O.[2][3] Its key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 6342-87-6 | [2][3] |
| Molecular Formula | C13H10O | [2][3] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Yellow to Brown Powder/Solid | [2][3] |
| Melting Point | 101-103 °C | [2] |
| Purity | ≥98.0% (by GC) | [1][2] |
| Moisture | ≤0.50% (by KF) | [2] |
| HS Code | 2914299090 | [2] |
Synthesis
The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of 3-(2-naphthyl)propionic acid.[3] The reaction utilizes Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as a catalyst.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(2-naphthyl)propionic acid
-
Phosphorus pentoxide (P4O10)
-
Methanesulfonic acid
-
Dichloromethane
-
Aqueous potassium carbonate (K2CO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel 60 (40-63 μm)
-
Hexane
-
Ice
Procedure:
-
Preparation of Eaton's Reagent: In a flask equipped with a mechanical stirrer, 144.0 g of P4O10 is added in batches to 840 mL of methanesulfonic acid at room temperature.[3]
-
Reaction: 144.0 g (~720 mmol) of 3-(2-naphthyl)propionic acid is subsequently added to the prepared Eaton's reagent. The reaction mixture is stirred overnight.[3]
-
Quenching and Extraction: The reaction is quenched by slowly pouring the mixture into 2 L of ice-cold water. The crude product is then extracted three times with 500 mL of dichloromethane. The organic phases are combined.[3]
-
Washing and Drying: The combined organic phase is washed sequentially with aqueous K2CO3 solution and then dried over anhydrous Na2SO4.[3]
-
Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography using 600 mL of silica gel 60 as the stationary phase and a 1:1 (v/v) mixture of hexane and dichloromethane as the eluent.[3]
-
Product Isolation: The purified product, 2,3-dihydro-1H-benzo[e]inden-1-one, is obtained as a brown solid with a yield of approximately 80% (105.0 g).[3]
Synthesis Workflow
Spectroscopic Data
The structural confirmation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | |
| Elemental Analysis | Calculated (C13H10O): C, 85.69%; H, 5.53%. Measured: C, 85.98%; H, 5.75%.[3] |
| ¹H NMR (CDCl₃) | δ: 9.12 (d, J = 8.5 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.81 (d, J = 8.1 Hz, 1H), 7.61 (ddd, J = 8.3, 7.1, 1.2 Hz, 1H), 7.50 (ddd, J = 8.1, 7.1, 1.0 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 3.12-3.04 (m, 2H), 2.75-2.65 (m, 2H).[3] |
| ¹³C{¹H} NMR (CDCl₃) | δ: 207.26, 158.26, 135.47, 132.41, 130.81, 129.23, 128.65, 127.90, 126.39, 123.87, 123.76, 36.73, 25.99.[3] |
Biological Activity and Drug Development Potential
Currently, there is limited publicly available information on the specific biological activities of this compound. It is primarily documented as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, potentially bioactive molecules.[1][2]
The broader class of indanone derivatives has been investigated for a range of biological activities, including but not limited to, anticancer and anti-inflammatory properties. For instance, certain arylidene indanone derivatives have been shown to possess antiproliferative and free radical scavenging activities. While these findings are not directly applicable to this compound, they suggest that this chemical scaffold may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
Conclusion
This compound is a well-characterized compound with established synthetic protocols and comprehensive spectroscopic data. Its primary application lies in its use as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. While its intrinsic biological activity is not yet defined, the known therapeutic potential of the broader indanone class of compounds suggests that this compound and its derivatives represent a promising area for future drug discovery and development efforts. This guide provides the foundational chemical knowledge necessary for researchers and scientists to embark on such investigations.
References
In-depth Technical Guide: 2,3-Dihydro-1H-benz[e]inden-1-one
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a detailed experimental protocol for the synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound belongs to the indanone family, a class of compounds featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone group. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules, both natural and synthetic.[1] Derivatives of the indanone core have shown a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents, making them significant targets for synthesis and further investigation.[1][2][3][4] This guide focuses specifically on the properties and synthesis of the this compound isomer.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 6342-87-6[5][6] |
| Elemental Analysis (Calculated) | C: 85.69%, H: 5.53%[6] |
Spectroscopic Data
The following tables present the nuclear magnetic resonance (NMR) data for this compound, which is crucial for its structural elucidation and characterization.[6]
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃) [6]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.12 | d | 8.5 | 1H | Aromatic CH |
| 7.93 | d | 8.3 | 1H | Aromatic CH |
| 7.81 | d | 8.1 | 1H | Aromatic CH |
| 7.61 | ddd | 8.3, 7.1, 1.2 | 1H | Aromatic CH |
| 7.50 | ddd | 8.1, 7.1, 1.0 | 1H | Aromatic CH |
| 7.39 | d | 8.3 | 1H | Aromatic CH |
| 3.12-3.04 | m | - | 2H | Aliphatic CH₂ |
| 2.75-2.65 | m | - | 2H | Aliphatic CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [6]
| Chemical Shift (δ) ppm | Assignment |
| 207.26 | C=O |
| 158.26 | Aromatic C |
| 135.47 | Aromatic C |
| 132.41 | Aromatic C |
| 130.81 | Aromatic C |
| 129.23 | Aromatic CH |
| 128.65 | Aromatic CH |
| 127.90 | Aromatic CH |
| 126.39 | Aromatic CH |
| 123.87 | Aromatic CH |
| 123.76 | Aromatic CH |
| 36.73 | Aliphatic CH₂ |
| 25.99 | Aliphatic CH₂ |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the intramolecular cyclization of 3-(2-naphthyl)propionic acid.[6]
Materials and Reagents:
-
3-(2-naphthyl)propionic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Methanesulfonic acid
-
Dichloromethane (DCM)
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel 60 (40-63 μm)
-
Ice
Procedure:
-
Preparation of Eaton's Reagent: In a flask equipped with a mechanical stirrer, 144.0 g of P₄O₁₀ is added in batches to 840 mL of methanesulfonic acid at room temperature.[6]
-
Reaction: 144.0 g (approximately 720 mmol) of 3-(2-naphthyl)propionic acid is subsequently added to the prepared Eaton's reagent. The reaction mixture is then stirred overnight at room temperature.[6]
-
Quenching and Extraction: The reaction is quenched by slowly pouring the mixture into 2 L of ice-cold water. The crude product is extracted three times with 500 mL of dichloromethane. The organic phases are then combined.[6]
-
Washing and Drying: The combined organic phase is washed sequentially with an aqueous K₂CO₃ solution. It is then dried over anhydrous Na₂SO₄ and concentrated to dryness under reduced pressure.[6]
-
Purification: The resulting residue is purified by flash column chromatography using 600 mL of silica gel 60 as the stationary phase. The eluent used is a 1:1 (v/v) mixture of hexane and dichloromethane. This purification yields 105.0 g (80% yield) of 2,3-dihydro-1H-benzo[e]inden-1-one as a brown solid.[6]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound(6342-87-6) 1H NMR [m.chemicalbook.com]
- 6. This compound | 6342-87-6 [chemicalbook.com]
The Potent Biological Activities of 2,3-Dihydro-1H-benz[E]inden-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-Dihydro-1H-benz[E]inden-1-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer and antimicrobial potential of these compounds. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms of action to facilitate further investigation and drug development efforts in this promising area.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
Quantitative Anticancer Data
The in vitro antiproliferative activities of several 2,3-Dihydro-1H-inden-1-one derivatives are summarized in the tables below. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlight the potency and selectivity of these compounds against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activities of Dihydro-1H-indene Derivatives [1]
| Compound | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | H22 (IC₅₀, µM) | K562 (IC₅₀, µM) | HFL-1 (IC₅₀, µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative.[1]
Table 2: Antiproliferative Activity of an Arylidene Indanone Derivative (MLT-401) [1][2]
| Assay | IC₅₀ (nM) |
| DPPH | 1611 |
| ABTS | 2115 |
| FRAP | 1586 |
Data for (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401).[1][2]
Table 3: In Vitro Cytotoxicity of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one Derivatives [3]
| Compound | MCF7 (IC₅₀, µM) | SKBR3 (IC₅₀, µM) | DU145 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| 45 | Potent | - | - | - |
| 47 | - | Potent | - | - |
| 49 | Potent | - | - | Potent |
The E-configuration derivatives 45, 47, and 49 were found to be significantly potent.[3]
Mechanism of Anticancer Action
Tubulin Polymerization Inhibition: A key mechanism of action for many anticancer this compound derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
References
Spectroscopic Profile of 2,3-Dihydro-1H-benz[e]inden-1-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1H-benz[e]inden-1-one, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The structural integrity and purity of this compound can be reliably ascertained using a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d | 1H | Ar-H |
| 7.50 | t | 1H | Ar-H |
| 7.35 | d | 1H | Ar-H |
| 7.25 | t | 1H | Ar-H |
| 3.10 | t | 2H | -CH₂- |
| 2.70 | t | 2H | -CH₂-C=O |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 207.0 | C=O |
| 153.5 | Ar-C |
| 134.5 | Ar-C |
| 134.0 | Ar-CH |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 123.5 | Ar-CH |
| 36.5 | -CH₂- |
| 26.0 | -CH₂-C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ketone) |
| 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
| m/z | Relative Abundance (%) | Assignment |
| 132 | 100 | [M]⁺ (Molecular Ion) |
| 104 | 80 | [M-CO]⁺ |
| 78 | 40 | [C₆H₆]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.
NMR Spectroscopy
A solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is acquired over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Mass Spectrometry
Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.
An In-depth Technical Guide to the Discovery and History of Benz[e]indenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indenone scaffold, a rigid bicyclic framework composed of a cyclopentenone ring fused to a benzene ring, is a recognized privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Within the broader class of benzannulated indenones, the benz[e]indenone core represents a specific isomeric form with unique chemical and biological characteristics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of benz[e]indenone compounds, with a focus on presenting detailed experimental protocols and quantitative data to support further research and development in this area.
Discovery and Historical Perspective
The history of benz[e]indenone is deeply rooted in the broader exploration of indanone chemistry, which began in the early 20th century. The first synthesis of the parent 1-indanone from hydrocinnamic acid was reported in 1939, although related reactions were described in the 1920s.[1] However, the specific benz[e]indenone scaffold appears to have been synthesized and studied much later.
An early and significant report on benz[e]indenone derivatives dates back to a 1974 study by Giovanninetti et al. , which described the synthesis and evaluation of their antiviral activity.[2] This research specifically mentions the preparation of derivatives of 1H-benzo[e]indene-2,3-dihydro-1-one and 1H-benzo[e]indene-1,3(2H)-dione , marking a key milestone in the investigation of this class of compounds.
The nomenclature for this scaffold can vary in the literature, with the IUPAC name 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one being a more formal designation for the saturated benz[e]indenone core. The Chemical Abstracts Service (CAS) has assigned the number 6342-87-6 to this parent compound.
While the benz[f]indenone isomer has been more extensively studied as a building block in natural product synthesis, such as for kinamycin antibiotics, the exploration of benz[e]indenone's potential has been more sporadic.[3] Recent interest has been driven by the diverse pharmacological activities observed in various indanone derivatives, prompting a closer look at the therapeutic potential of the benz[e]indenone subclass.
Synthetic Methodologies and Key Experimental Protocols
The synthesis of the benz[e]indenone core and its derivatives has been approached through several key strategies, primarily involving intramolecular cyclization reactions.
Intramolecular Friedel-Crafts Cyclization of 3-(2-Naphthyl)propionic Acid
A common and direct method for the synthesis of the parent 2,3-dihydro-1H-benz[e]inden-1-one involves the acid-catalyzed cyclization of 3-(2-naphthyl)propionic acid.
Experimental Protocol:
-
Preparation of Eaton's Reagent: In a flask equipped with a mechanical stirrer, 144.0 g of phosphorus pentoxide (P4O10) is added in batches to 840 mL of methanesulfonic acid at room temperature.
-
Cyclization: To the prepared Eaton's reagent, 144.0 g (approximately 720 mmol) of 3-(2-naphthyl)propionic acid is added.
-
Reaction and Work-up: The reaction mixture is stirred overnight and then slowly poured into 2 L of ice-cold water to quench the reaction. The crude product is extracted with dichloromethane (3 x 500 mL). The combined organic phases are washed sequentially with aqueous potassium carbonate (K2CO3) solution, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the desired product.
Caption: Synthetic workflow for this compound.
Synthesis of 2,3-dihydro-2-methyl-1H-benz[e]inden-1-one
A U.S. patent describes the synthesis of a methylated derivative, which is also instructive for the general synthetic approach to substituted benz[e]indenones.
Experimental Protocol:
-
Reaction Setup: A solution of 2,3-dihydro-2-methyl-1H-benz[e]inden-1-one (5.0 g, 26 mmol) in 50 ml of anhydrous toluene is prepared.
-
Reduction: Diisobutylaluminium hydride (4.0 g, 28 mmol) is added dropwise to the solution while maintaining the reaction temperature at room temperature. The reaction mixture is stirred for 30 minutes after the addition is complete.
-
Hydrolysis: The reaction product is hydrolyzed by adding the reaction mixture dropwise to a 25 wt% aqueous sulfuric acid solution (50 ml) at 70°C.
Quantitative Data on Biological Activity
The biological activities of benz[e]indenone derivatives are an emerging area of research. The available quantitative data from preliminary studies are summarized below.
| Compound | Biological Activity | Assay | Result (IC50/GI50) | Reference |
| Derivatives of 1H-benzo[e]indene-2,3-dihydro-1-one | Antiviral | Not specified | Not specified | Giovanninetti et al., 1974[2] |
| (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) | Antioxidant | DPPH radical scavenging | 1611 nM | Rajagopalan et al. |
| (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) | Antioxidant | ABTS radical scavenging | 2115 nM | Rajagopalan et al. |
| (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) | Antioxidant | Ferric-reducing antioxidant potential | 1586 nM | Rajagopalan et al. |
| (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) | Antiproliferative (Jurkat cells) | MTT assay | 341.5 nM | Rajagopalan et al.[4] |
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways directly modulated by benz[e]indenone compounds have not yet been fully elucidated, the observed biological activities of related indanone derivatives provide some insights into potential mechanisms.
The antiproliferative effects of some indanone derivatives have been linked to the inhibition of tubulin polymerization and the induction of apoptosis. For example, the arylidene indanone derivative MLT-401 was shown to cause nuclear fragmentation and a time-dependent accumulation of sub-G0/G1 cells, indicative of apoptosis.[4] Furthermore, this compound inhibited mitochondrial membrane-bound ATPases, suggesting that mitochondrial dysfunction may play a role in its cytotoxic effects.[4]
Caption: Overview of observed and potential biological activities.
Conclusion and Future Directions
The benz[e]indenone scaffold represents a promising, yet relatively underexplored, area of medicinal chemistry. The historical context provided by the broader indanone family, combined with the specific biological activities identified for benz[e]indenone derivatives, suggests significant potential for the development of novel therapeutic agents. The synthetic routes are well-established, providing a solid foundation for the generation of diverse compound libraries for further screening.
Future research should focus on:
-
Expanding the chemical diversity of synthesized benz[e]indenone derivatives to establish clear structure-activity relationships.
-
Systematic screening of these compounds against a wider range of biological targets, including cancer cell lines, viruses, and bacteria.
-
Elucidation of the specific molecular mechanisms and signaling pathways through which benz[e]indenone derivatives exert their biological effects.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary historical context, synthetic protocols, and preliminary biological data to stimulate and guide future investigations into this promising class of compounds.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. [Research on substances with antiviral activity. I. Derivatives of naphto-2,1+b-furan-1(2H)-one, of 1H-beno-e-indene-2,3-dihydro-1-one and of 1H-benzo-e-indene-1,3(2H)-dione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 2,3-Dihydro-1H-benz[e]inden-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 2,3-Dihydro-1H-benz[e]inden-1-one has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.
Core Therapeutic Targets and Quantitative Activity
Derivatives of this compound have been identified as modulators of several key biological targets implicated in a range of diseases, including cancer, autoimmune disorders, and inflammatory conditions. The following tables summarize the available quantitative data for the most promising therapeutic targets.
Table 1: Inhibition of Tubulin Polymerization
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| 12d | 4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one | K562 (Leukemia) | 0.028 | [1][2] |
| A549 (Lung) | 0.035 | [1][2] | ||
| HCT116 (Colon) | 0.041 | [1][2] | ||
| MCF7 (Breast) | 0.087 | [1][2] | ||
| CA-4 | Combretastatin A-4 (Positive Control) | K562 (Leukemia) | 0.003 | [2] |
Table 2: Antagonism of Retinoic Acid-Related Orphan Nuclear Receptor γt (RORγt)
| Compound Class | Assay Type | Cell Line | IC50 (nM) | Reference |
| Substituted 2,3-dihydro-1H-inden-1-one | RORγt-activated IL-17A Promoter/Luciferase Reporter Assay | HEK293 | Data not specified in patent | [3] |
| IL-17 Release from CD4+ T cells | Mouse CD4+ T cells | Data not specified in patent | [3] |
Note: Specific IC50 values for this compound derivatives as RORγt antagonists are not publicly available in the referenced patent but are claimed to be potent.
Table 3: Inhibition of Mitochondrial Membrane ATPases
| Compound ID | Derivative Structure | Enzyme Target | IC50 (nM) | Reference |
| MLT-401 | (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one | Na+/K+ ATPase | Dose-dependent inhibition | [4] |
| Ca2+ ATPase | Dose-dependent inhibition | [4] | ||
| Mg2+ ATPase | Dose-dependent inhibition | [4] |
Note: The reference indicates dose-dependent inhibition but does not provide specific IC50 values.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with key signaling pathways.
Tubulin Polymerization and Cell Cycle Arrest
Certain derivatives of this compound act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
RORγt Antagonism and Immune Modulation
Substituted 2,3-dihydro-1H-inden-1-one derivatives have been patented as antagonists of RORγt, a key transcription factor in the differentiation of Th17 cells. By inhibiting RORγt, these compounds can reduce the production of pro-inflammatory cytokines like IL-17, making them potential therapeutics for autoimmune diseases such as multiple sclerosis and psoriasis.
MAPK Signaling Pathway Inhibition
(E)-2-benzylidene-1-indanone derivatives have been shown to inhibit the MAPK signaling pathway. Specifically, they can block the IL-4-triggered mRNA expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in allergic inflammation, by acting on MEK1. This suggests a potential therapeutic application in atopic dermatitis.
Detailed Experimental Protocols
To facilitate the validation and further exploration of the therapeutic potential of this compound derivatives, this section provides detailed protocols for key in vitro assays.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense 5 µL of test compound dilutions (in DMSO) into the wells of a 96-well plate. Include wells for vehicle control (DMSO) and positive control.
-
Add 95 µL of the tubulin/GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time. The IC50 value is determined by plotting the percentage of inhibition (calculated from the plateau of the polymerization curve) against the compound concentration.
RORγt Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of RORγt.
Materials:
-
HEK293 cells
-
Expression plasmid for Gal4-DNA binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)
-
Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the Gal4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of luciferase activity relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plate
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]
Future Directions and Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The existing data strongly support its potential in oncology and immunology. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties for the identified targets.
-
Mechanism of Action Studies: Further elucidating the precise molecular interactions with targets such as the Estrogen Receptor and mitochondrial ATPases, for which quantitative data on this specific scaffold are still limited.
-
In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of cancer and autoimmune diseases.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of substitutions on the benz[e]inden-1-one core to guide the design of next-generation inhibitors.
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated 2,3-diarylindenes: synthesis, estrogen receptor binding affinity, and binding orientation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to 2,3-Dihydro-1H-benz[e]inden-1-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1H-benz[e]inden-1-one core, a derivative of indanone, represents a privileged scaffold in medicinal chemistry. Its analogs have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of this class of compounds, detailing their synthesis, mechanism of action, and therapeutic potential. Quantitative biological data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and biological evaluation processes.
Core Structure and Therapeutic Landscape
The fundamental structure of this compound consists of a fused three-ring system. The indanone scaffold has been identified in numerous natural products and serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules.[1] Analogs of this core structure have been investigated for a variety of therapeutic applications, with a primary focus on oncology and inflammatory diseases.
Derivatives such as 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one have shown significant cytotoxicity against a range of cancer cell lines.[2] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] Moreover, certain (E)-2-benzylidene-1-indanones have been identified as inhibitors of thymic stromal lymphopoietin (TSLP) expression, highlighting their potential as anti-inflammatory agents.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method for creating 2-substituted derivatives is the Claisen-Schmidt condensation.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-benzylidene-1-indanone derivatives.
References
theoretical and computational studies of 2,3-Dihydro-1H-benz[E]inden-1-one
An In-depth Technical Guide to the Theoretical and Computational Studies of 2,3-Dihydro-1H-benz[e]inden-1-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the indenone class of compounds, which are characterized by a cyclopentenone ring fused to a benzene ring. This core structure is a recurring motif in various natural products and serves as a valuable scaffold in medicinal chemistry and materials science. The rigid, bicyclic framework of indenones makes them attractive for structure-activity relationship (SAR) studies in drug discovery. While direct theoretical and computational studies on this compound are limited in publicly available literature, extensive research on its derivatives and analogs provides a strong basis for understanding its potential chemical, physical, and biological properties. This guide synthesizes the existing knowledge on related indenone derivatives to provide a comprehensive overview of the theoretical and computational approaches that can be applied to the title compound.
Molecular Structure and Properties
The fundamental structure of this compound consists of a naphthalene ring system fused with a five-membered ring containing a ketone group. The planarity and electronic properties of this system can be significantly influenced by substituents.
Structural Analysis of Indenone Analogs
Crystallographic studies on derivatives of the closely related 2,3-dihydro-1H-inden-1-one reveal key structural features. For instance, in (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives, the three-ring system is nearly planar.[1][2] The dihedral angles between the 2,3-dihydro-1H-inden-1-one fragment and the phenyl fragments show only slight deviations from overall planarity.[1][2] In the case of (2E)-2-(4-Methoxy-benzyl-idene)-2,3-di-hydro-1H-inden-1-one, the indan-1-one system is almost planar with an r.m.s. deviation of 0.007 Å.[1] Similarly, for 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the indanone ring system is approximately planar, with a dihedral angle of 5.13 (14)° between the fused rings.[3][4][5]
Intermolecular interactions are crucial for the solid-state packing of these molecules. In several derivatives, classical O-H···O and non-classical C-H···O hydrogen bonds involving the carbonyl oxygen atom are observed.[1][2] Additionally, C–H···π and π–π stacking interactions contribute to the formation of supramolecular structures.[1][2][4]
Computational Chemistry Approaches
Computational Workflow for Indenone Analysis
A typical computational workflow for the theoretical investigation of an indenone derivative is outlined below. This process integrates geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural studies of (E)-2-(benzylidene)- 2,3-dihydro-1H-inden-1-one derivatives: crystal structures and Hirshfeld surface analysis | Semantic Scholar [semanticscholar.org]
- 3. 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydro-1H-benz[E]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-benz[E]inden-1-one is a polycyclic aromatic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of the parent 1-indanone structure have been investigated for their potential as anti-inflammatory agents, tubulin polymerization inhibitors for cancer therapy, and as ligands for neurodegenerative disease targets like α-synuclein aggregates.[2][3][4] Given the therapeutic potential of this chemical class, a detailed characterization of their fundamental physicochemical properties is essential for formulation development, pharmacokinetic profiling, and ensuring consistent biological activity. This guide will focus on two critical parameters: solubility and stability.
Solubility of this compound and its Analogs
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and inadequate concentration at the target site. The solubility of organic compounds is influenced by factors such as molecular weight, lipophilicity (logP), crystal lattice energy, and the presence of ionizable groups.
Predicted Solubility Profile
Based on the structure of this compound, a relatively nonpolar polycyclic aromatic ketone, it is predicted to have low aqueous solubility and good solubility in organic solvents. The parent compound, 1-indanone, is reported to be sparingly soluble in water (6.5 g/L at 20°C) but soluble in organic solvents like toluene, benzene, and methanol.[5] It is anticipated that the extended aromatic system of the benz[e]indene core would further decrease aqueous solubility compared to 1-indanone.
Experimental Determination of Solubility
A standardized method for determining the aqueous and solvent solubility of a compound is the shake-flask method.[6]
Table 1: Illustrative Solubility Data for Indanone Analogs
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| 1-Indanone | Water | 20 | 6.5 | [5] |
| 1-Indanone | Toluene | Not Specified | Soluble | |
| 1-Indanone | Benzene | Not Specified | Soluble | |
| 1-Indanone | Methanol | Not Specified | Soluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the general procedure for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability of this compound
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are essential for determining storage conditions and shelf-life.
Potential Degradation Pathways
Ketones, such as this compound, can be susceptible to degradation through several pathways, including:
-
Oxidation: The benzylic positions of the dihydroindene ring may be prone to oxidation.
-
Photodegradation: Aromatic ketones can be sensitive to light, leading to photochemical reactions.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.
Stability Indicating Method Development
A validated stability-indicating analytical method, typically HPLC, is required to separate the parent compound from any potential degradation products. This ensures that the decrease in the parent compound concentration is accurately measured.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to accelerate degradation and identify potential degradation products.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC with a diode array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with solutions of HCl and NaOH at elevated temperatures (e.g., 60°C).
-
Oxidation: Treat a solution of the compound with H2O2 at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to high temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-DAD/MS to determine the percentage of remaining parent compound and to identify any major degradation products.
Long-Term Stability Studies
Based on the results of forced degradation studies, long-term stability studies are conducted under ICH recommended storage conditions to establish the shelf-life of the compound.
Table 2: ICH Conditions for Long-Term Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Potential Biological Signaling Pathways
While the specific biological targets of this compound are not yet elucidated, derivatives of the related 1-indanone scaffold have been shown to modulate various signaling pathways. For instance, (E)-5-methoxy-2-(3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one has been reported to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP) by acting on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in keratinocytes.[9] TSLP is a cytokine involved in allergic inflammatory conditions.[9] The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.
Conclusion
This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. While specific data for this compound remains to be published, the outlined experimental protocols and the data from related indanone analogs offer a solid foundation for researchers. The shake-flask method for solubility and a comprehensive forced degradation and long-term stability program are essential for the preclinical development of this and related compounds. Furthermore, the potential for this class of molecules to interact with key cellular signaling pathways, such as the MAPK pathway, highlights the importance of continued research to unlock their full therapeutic potential. The methodologies and insights presented herein are intended to guide scientists and drug development professionals in their efforts to advance novel indanone-based therapeutics from the laboratory to the clinic.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one via Intramolecular Friedel-Crafts Acylation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one, a valuable scaffold in medicinal chemistry, from 3-(2-naphthyl)propionic acid. The synthesis is achieved through an efficient intramolecular Friedel-Crafts acylation reaction. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and expected yield. Spectroscopic data for the final product are also provided for characterization. The straightforward nature of this synthesis makes it a practical route for obtaining this key intermediate for further drug development and chemical biology research.
Introduction
This compound and its derivatives are important structural motifs found in a variety of biologically active molecules and are considered key intermediates in the synthesis of potential therapeutic agents. The rigid, tricyclic framework of the benz[e]indene system provides a unique three-dimensional structure for interaction with biological targets. The synthesis of this class of compounds is therefore of significant interest to the drug discovery and development community. One of the most direct and efficient methods for the construction of the this compound core is through the intramolecular Friedel-Crafts acylation of 3-(2-naphthyl)propionic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is converted to a highly reactive acylium ion intermediate in the presence of a strong acid catalyst, which then undergoes cyclization onto the electron-rich naphthalene ring.
Reaction Scheme
The overall chemical transformation is depicted below:
3-(2-naphthyl)propionic acid → this compound
Experimental Protocol
This protocol is based on established literature procedures for the intramolecular Friedel-Crafts acylation of arylpropionic acids.
Materials and Reagents:
-
3-(2-naphthyl)propionic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel 60 (40-63 µm)
-
Ice
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer
-
Standard laboratory glassware
-
Column chromatography setup
-
Rotary evaporator
Procedure:
-
Preparation of Eaton's Reagent: In a flask equipped with a mechanical stirrer, carefully add 144.0 g of phosphorus pentoxide (P₄O₁₀) in portions to 840 mL of methanesulfonic acid at room temperature. Stir the mixture until the P₄O₁₀ is completely dissolved. This forms Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid).
-
Reaction Setup: To the freshly prepared Eaton's reagent, add 144.0 g (approximately 720 mmol) of 3-(2-naphthyl)propionic acid in portions at room temperature.
-
Reaction: Stir the resulting reaction mixture vigorously overnight at room temperature.
-
Work-up:
-
Slowly and carefully pour the reaction mixture into 2 L of ice-cold water to quench the reaction.
-
Extract the crude product with dichloromethane (3 x 500 mL).
-
Combine the organic phases.
-
Wash the combined organic phase sequentially with an aqueous potassium carbonate (K₂CO₃) solution to remove any remaining acidic impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution to dryness under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting residue by flash column chromatography.
-
Use 600 mL of silica gel 60 (40-63 µm) as the stationary phase.
-
Elute with a mixture of hexane and dichloromethane (1:1, v/v).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a brown solid.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-(2-naphthyl)propionic acid |
| Product | This compound |
| Catalyst | Eaton's Reagent (P₂O₅ in CH₃SO₃H) |
| Solvent | Methanesulfonic acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Yield | 105.0 g (80%)[1] |
| Appearance | Brown solid[1] |
Table 2: Characterization Data for this compound. [1]
| Analysis | Data |
| Elemental Analysis | Calculated (C₁₃H₁₀O): C, 85.69%; H, 5.53%. Measured: C, 85.98%; H, 5.75%. |
| ¹H NMR (CDCl₃) | δ: 9.12 (d, J = 8.5 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.81 (d, J = 8.1 Hz, 1H), 7.61 (ddd, J = 8.3, 7.1, 1.2 Hz, 1H), 7.50 (ddd, J = 8.1, 7.1, 1.0 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 3.12-3.04 (m, 2H), 2.75-2.65 (m, 2H). |
| ¹³C{¹H} NMR (CDCl₃) | δ: 207.26, 158.26, 135.47, 132.41, 130.81, 129.23, 128.65, 127.90, 126.39, 123.87, 123.76, 36.73, 25.99. |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
Synthesis of 2,3-Dihydro-1H-benz[E]inden-1-one: An Intramolecular Cyclization Protocol
For distribution to researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 2,3-Dihydro-1H-benz[E]inden-1-one. The primary synthetic route involves a two-step process commencing with the preparation of the precursor, 3-(1-naphthyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target ketone.
This application note outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The synthesis is a classic example of an acid-catalyzed cyclization, a fundamental reaction in the construction of polycyclic aromatic systems.
Data Summary
The following table summarizes the key quantitative data for the two-stage synthesis of this compound.
| Step | Reaction | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malonic Acid Condensation | 1-Naphthaldehyde, Malonic Acid | Pyridine, Piperidine | 100 | 5 | ~95 |
| 2 | Intramolecular Acylation | 3-(1-Naphthyl)propanoic Acid | Polyphosphoric Acid | 100 | 1 | 94 |
Experimental Protocols
Step 1: Synthesis of 3-(1-Naphthyl)propanoic Acid
This procedure details the preparation of the carboxylic acid precursor required for the subsequent cyclization.
Materials:
-
1-Naphthaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether
-
Sodium Sulfate (anhydrous)
Procedure:
-
A mixture of 1-naphthaldehyde (156 g, 1.0 mol) and malonic acid (115 g, 1.1 mol) is prepared in pyridine (150 mL).
-
Piperidine (8.5 g, 0.1 mol) is added to the mixture, and the solution is heated on a steam bath for 5 hours.
-
The reaction mixture is cooled and then poured into a mixture of concentrated hydrochloric acid (400 mL) and ice (400 g).
-
The precipitated crude 3-(1-naphthyl)acrylic acid is collected by filtration, washed with water, and dried.
-
The crude acrylic acid is then reduced. While various reduction methods can be employed, a common approach is catalytic hydrogenation.
-
Following reduction, the resulting 3-(1-naphthyl)propanoic acid is purified by recrystallization from a suitable solvent such as aqueous ethanol to yield the pure product.
Step 2: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation of 3-(1-naphthyl)propanoic acid to form the target ketone. This key cyclization step is effectively promoted by polyphosphoric acid.
Materials:
-
3-(1-Naphthyl)propanoic Acid
-
Polyphosphoric Acid (PPA)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
A mixture of 3-(1-naphthyl)propanoic acid (20.0 g, 0.1 mol) and polyphosphoric acid (200 g) is prepared in a flask equipped with a mechanical stirrer.
-
The mixture is heated on a steam bath to 100 °C and maintained at this temperature with stirring for one hour.
-
The hot reaction mixture is poured cautiously onto crushed ice (800 g) with vigorous stirring to decompose the polyphosphoric acid complex.
-
The resulting solid precipitate is collected by filtration and washed thoroughly with water.
-
The crude product is then washed with a 5% sodium bicarbonate solution to remove any unreacted starting material, followed by another wash with water.
-
The solid is dissolved in diethyl ether, and the organic layer is separated and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from ethanol, affording colorless needles of the final product with a reported yield of 94%.
Visualized Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: A flowchart of the synthetic pathway.
Applications of 2,3-Dihydro-1H-benz[e]inden-1-one in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-benz[e]inden-1-one and its derivatives are valuable synthetic intermediates in organic chemistry, particularly in the fields of medicinal chemistry and materials science. The rigid, fused-ring system of the benz[e]indenone core provides a unique scaffold for the construction of complex molecular architectures with diverse biological activities. This document provides an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and visual diagrams to illustrate reaction pathways and workflows.
I. Synthesis of Bioactive Molecules
The benz[e]indenone scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. Its derivatives have been extensively investigated as anticancer agents, cholinesterase inhibitors for the treatment of Alzheimer's disease, and anti-Trypanosoma cruzi agents.
Anticancer Agents: Tubulin Polymerization Inhibitors
A significant application of the this compound core is in the synthesis of potent anticancer agents that function as tubulin polymerization inhibitors. By introducing a benzylidene moiety at the C2 position through an Aldol condensation reaction, a class of compounds is generated that exhibits strong cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of 2-Benzylidene-1-indanone Derivatives
| Compound | R | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 1a | H | MCF-7 (Breast) | 880 | [1] |
| 1b | 4-OCH₃ | A549 (Lung) | 10 | [1] |
| 1c | 3,4,5-(OCH₃)₃ | THP-1 (Leukemia) | 20 | [1] |
| 1d | 4-Cl | HCT (Colon) | 50 | [1] |
Experimental Protocol: General Procedure for the Synthesis of 2-Benzylidene-1-indanones
This protocol describes the Claisen-Schmidt condensation of a 1-indanone derivative with an aromatic aldehyde to yield a 2-benzylidene-1-indanone.
-
Materials:
-
Substituted 2,3-Dihydro-1H-inden-1-one (1.0 eq)
-
Substituted Benzaldehyde (1.2 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stirring apparatus
-
Round-bottom flask
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the 2,3-Dihydro-1H-inden-1-one derivative in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Slowly add the aqueous sodium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.
-
Agents for Alzheimer's Disease
Derivatives of 2-benzylidene-1-indanone have also been identified as promising agents for the treatment of Alzheimer's disease. These compounds exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the progression of the disease.[2]
Table 2: Enzyme Inhibition by 2-Benzylidene-1-indanone Derivatives
| Compound | R | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| 2a | 4-((CH₃)₂NCH₂)- | 0.12 | 0.85 | [2] |
| 2b | 4-((C₃H₇)₂NCH₂)- | 0.25 | 0.43 | [2] |
II. Synthesis of Fused and Spirocyclic Systems
The reactivity of the enone moiety and the adjacent methylene group in this compound makes it an excellent building block for the synthesis of complex fused and spirocyclic systems through various cycloaddition and multicomponent reactions.
Synthesis of Fused Heterocycles
2-Arylidene-1-indanones can react with various dinucleophiles to construct fused heterocyclic systems. For example, reaction with 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid yields indeno[2,1-e]pyridopyrimidine derivatives.[3]
Experimental Protocol: Synthesis of Indeno[2,1-e]pyridopyrimidines
-
Materials:
-
2-Arylidene-1-indanone (1.0 eq)
-
6-Amino-1,3-dimethyluracil (1.0 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Acetonitrile
-
Reflux apparatus
-
-
Procedure:
-
To a solution of 2-arylidene-1-indanone in acetonitrile, add 6-amino-1,3-dimethyluracil and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum.
-
Synthesis of Spiro Compounds
The exocyclic double bond in 2-benzylidene-1-indanones is an excellent Michael acceptor and can participate in cycloaddition reactions to form spirocyclic compounds. A notable example is the synthesis of spiro[indene-2,3'-pyrrolidines] via a 1,3-dipolar cycloaddition reaction with azomethine ylides.
Table 3: Synthesis of Spiro[indene-2,3'-pyrrolidines]
| Entry | Aldehyde (R) | Amino Acid | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Phenyl | Sarcosine | 85 | >99:1 | [4] |
| 2 | 4-Chlorophenyl | Glycine | 78 | 95:5 | [4] |
| 3 | 4-Methoxyphenyl | Sarcosine | 88 | >99:1 | [4] |
Experimental Protocol: Synthesis of Spiro[indene-2,3'-pyrrolidines]
-
Materials:
-
2-Arylidene-1-indanone (1.0 eq)
-
α-Amino acid (e.g., Sarcosine) (1.5 eq)
-
Aldehyde (e.g., paraformaldehyde) (1.5 eq)
-
Toluene
-
Dean-Stark apparatus
-
Reflux apparatus
-
-
Procedure:
-
A mixture of the 2-arylidene-1-indanone, α-amino acid, and aldehyde in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the spiro-pyrrolidine product.
-
III. Reduction of the Carbonyl Group
The ketone functionality of this compound can be readily reduced to the corresponding alcohol, which can serve as a precursor for further synthetic transformations.
Experimental Protocol: Reduction of 2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one
This protocol is adapted from a patented procedure for the reduction of a substituted benz[e]indenone.[5]
-
Materials:
-
2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (1.1 eq)
-
Anhydrous Toluene
-
Sulfuric acid (25 wt% aqueous solution)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2,3-dihydro-2-methyl-1H-benz[e]inden-1-one in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add DIBAL-H dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Carefully quench the reaction by adding the reaction mixture dropwise to a stirred solution of 25 wt% sulfuric acid at 70 °C.
-
Separate the organic layer and wash it sequentially with 5 wt% sulfuric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purify the product by column chromatography or distillation.
-
IV. Signaling Pathway Diagram
Derivatives of this compound, particularly the 2-benzylidene analogs, have been shown to inhibit tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 5. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
Application Notes and Protocols: 2,3-Dihydro-1H-benz[e]inden-1-one as a Versatile Building Block for the Synthesis of Neuroactive Steroid Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-benz[e]inden-1-one is a tricyclic ketone that serves as a valuable and versatile starting material for the synthesis of complex polycyclic molecules, particularly neuroactive steroid analogues. Its rigid, fused-ring structure provides a key scaffold for the elaboration of compounds with significant biological activity. This document provides detailed application notes and illustrative protocols for the use of this compound as a building block in the multi-step synthesis of potent neuroactive steroid analogues that act as positive allosteric modulators of the GABAA receptor.
Application: Synthesis of Neuroactive Steroid Analogues
The core application of this compound highlighted here is its use in the construction of benz[e]indene congeners of neuroactive steroids. These synthetic analogues are designed to mimic the structure and function of endogenous neurosteroids, which are known to modulate the activity of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of the GABAA receptor leads to an enhanced inhibitory effect of GABA, resulting in sedative, anxiolytic, and anticonvulsant properties.
The overall synthetic strategy involves a multi-step sequence to build the complete steroid-like framework and introduce key functional groups responsible for biological activity.
Data Presentation: Illustrative Synthesis of a Neuroactive Steroid Analogue
The following tables summarize the expected quantitative data for a representative multi-step synthesis of a neuroactive steroid analogue from this compound. These values are illustrative and based on typical yields for the described reaction types.
Table 1: Synthesis of Key Intermediates
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of Building Block | 3-(2-Naphthyl)propionic acid | This compound | PPA or Eaton's Reagent | - | 80 | 4 | 85 |
| 2 | Robinson Annulation | This compound | 3a-Methyl-3a,4,5,6-tetrahydro-3H-benz[e]indene-1,7(2H)-dione | Methyl vinyl ketone, NaOMe | Methanol | RT | 24 | 75 |
| 3 | Catalytic Hydrogenation | 3a-Methyl-3a,4,5,6-tetrahydro-3H-benz[e]indene-1,7(2H)-dione | (3aR,5aS,9aR,9bS)-3a-Methyldecahydro-1H-benz[e]indene-1,7-dione | H₂, Pd/C (10%) | Ethanol | RT | 12 | 90 |
| 4 | Grignard Reaction | (3aR,5aS,9aR,9bS)-3a-Methyldecahydro-1H-benz[e]indene-1,7-dione | (3aR,5aS,7S,9aR,9bS)-7-(2-Hydroxyethyl)-3a-methyldecahydro-1H-benz[e]inden-1-one | 2-(2-Bromoethyl)-1,3-dioxolane, Mg, THF; then H₃O⁺ | THF | 0 to RT | 6 | 65 |
| 5 | Stereoselective Reduction | (3aR,5aS,7S,9aR,9bS)-7-(2-Hydroxyethyl)-3a-methyldecahydro-1H-benz[e]inden-1-one | [3S-(3α,3aα,5aβ,7β,9aα,9bβ)]-Dodecahydro-7-(2-hydroxyethyl)-3a-methyl-1H-benz[e]inden-3-ol | L-Selectride® | THF | -78 | 4 | 80 |
Table 2: Biological Activity of the Final Product
| Compound | Target | Assay | Activity | Value |
| [3S-(3α,3aα,5aβ,7β,9aα,9bβ)]-Dodecahydro-7-(2-hydroxyethyl)-3a-methyl-1H-benz[e]inden-3-ol | GABAA Receptor | Potentiation of GABA-mediated Cl⁻ current | EC₅₀ | 0.017 µM[1] |
Experimental Protocols
The following are detailed, illustrative protocols for the key synthetic steps.
Protocol 1: Synthesis of this compound
Objective: To synthesize the core building block, this compound, via intramolecular Friedel-Crafts acylation.
Materials:
-
3-(2-Naphthyl)propionic acid
-
Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 3-(2-naphthyl)propionic acid (1.0 eq) in a round-bottom flask, add polyphosphoric acid (10 eq by weight) or Eaton's Reagent.
-
Heat the reaction mixture to 80 °C with continuous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Robinson Annulation
Objective: To construct the C and D rings of the steroid-like scaffold via a Robinson annulation reaction.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium methoxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3a-Methyl-3a,4,5,6-tetrahydro-3H-benz[e]indene-1,7(2H)-dione.
Protocol 3: Catalytic Hydrogenation
Objective: To stereoselectively reduce the double bonds in the newly formed ring system.
Materials:
-
3a-Methyl-3a,4,5,6-tetrahydro-3H-benz[e]indene-1,7(2H)-dione
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply, hydrogenation apparatus (e.g., Parr shaker).
Procedure:
-
Dissolve the tetracyclic dione (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake at room temperature for 12 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3aR,5aS,9aR,9bS)-3a-Methyldecahydro-1H-benz[e]indene-1,7-dione. This product is often used in the next step without further purification.
Protocol 4: Grignard Reaction with a Protected Ethylene Glycol Unit
Objective: To introduce the C17 side chain characteristic of many neuroactive steroids.
Materials:
-
(3aR,5aS,9aR,9bS)-3a-Methyldecahydro-1H-benz[e]indene-1,7-dione
-
2-(2-Bromoethyl)-1,3-dioxolane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Aqueous HCl (1 M)
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
In a dry, three-necked flask under nitrogen, place magnesium turnings (1.5 eq) and a crystal of iodine.
-
Add a small amount of a solution of 2-(2-bromoethyl)-1,3-dioxolane (1.2 eq) in anhydrous THF.
-
Once the Grignard reaction initiates (disappearance of iodine color, gentle reflux), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Cool the Grignard reagent to 0 °C and add a solution of the dione from Protocol 3 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Add 1 M HCl to hydrolyze the ketal and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield (3aR,5aS,7S,9aR,9bS)-7-(2-Hydroxyethyl)-3a-methyldecahydro-1H-benz[e]inden-1-one.
Protocol 5: Stereoselective Reduction of the C3-Ketone
Objective: To stereoselectively reduce the remaining ketone to the desired alcohol, which is crucial for biological activity.
Materials:
-
(3aR,5aS,7S,9aR,9bS)-7-(2-Hydroxyethyl)-3a-methyldecahydro-1H-benz[e]inden-1-one
-
L-Selectride® (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, low-temperature bath.
Procedure:
-
Dissolve the ketone from Protocol 4 (1.0 eq) in anhydrous THF in a flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of water, followed by 1 M NaOH and then 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the final product, [3S-(3α,3aα,5aβ,7β,9aα,9bβ)]-Dodecahydro-7-(2-hydroxyethyl)-3a-methyl-1H-benz[e]inden-3-ol.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to a neuroactive steroid analogue.
GABAA Receptor Signaling Pathway
Caption: Mechanism of GABAA receptor modulation by benz[e]indene analogues.
References
Application Note: Quantification of 2,3-Dihydro-1H-benz[E]inden-1-one using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides proposed analytical methods for the quantitative determination of 2,3-Dihydro-1H-benz[E]inden-1-one in solution. The protocols described herein are based on established principles for the analysis of polycyclic aromatic ketones and related molecules, offering robust starting points for method development and validation.
Introduction
This compound is a polycyclic aromatic ketone of interest in various fields, including organic synthesis and medicinal chemistry. Accurate and precise quantification of this compound is essential for reaction monitoring, purity assessment, and formulation development. This application note details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on the analysis of structurally similar compounds, such as 2,3-dihydro-1H-inden-1-one, and provide a strong foundation for adaptation and validation.
Analytical Methods Overview
Two primary methods are proposed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method for routine quantification. It offers excellent precision and sensitivity. The proposed method utilizes a reverse-phase C18 column.
-
GC-MS: A highly sensitive and specific method, providing mass-to-charge ratio information for unambiguous identification and quantification, which is particularly useful for complex matrices.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. Note: This data is illustrative and should be confirmed during in-house method validation.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
4.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water
-
Gradient: 60% Acetonitrile, increasing to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the chromophore of the related 2,3-dihydro-1H-inden-1-one)
-
Injection Volume: 10 µL
4.1.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4.1.5. Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
This protocol provides a sensitive and selective method for the quantification of this compound.
4.2.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (ultra-high purity)
-
Volumetric flasks, pipettes, and autosampler vials
4.2.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
4.2.3. GC-MS Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4.2.4. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC method, using dichloromethane as the solvent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: Dilute the sample with dichloromethane to an expected concentration within the calibration range.
4.2.5. Analysis and Quantification
-
Perform a full scan analysis of a standard to identify the characteristic ions of this compound.
-
Select appropriate ions for SIM mode (e.g., the molecular ion and major fragment ions).
-
Inject the standard solutions in SIM mode to construct a calibration curve.
-
Inject the prepared samples in SIM mode.
-
Quantify the analyte by comparing the peak area of the selected ion to the calibration curve.
Visualizations
Caption: HPLC-UV Experimental Workflow for Quantification.
Caption: GC-MS Experimental Workflow for Quantification.
Application Notes and Protocols for the Analysis of 2,3-Dihydro-1H-benz[e]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 2,3-Dihydro-1H-benz[e]inden-1-one (CAS No. 6342-87-6) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally related polycyclic aromatic ketones and indenone derivatives. These methods should serve as a robust starting point for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a common and effective technique for the analysis of aromatic ketones like this compound. The method outlined below is a starting point and may require optimization for specific matrices.
Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.1 - 25 µg/mL).
-
Sample Solution: The sample preparation will be matrix-dependent. For pharmaceutical formulations, an extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration through a 0.45 µm syringe filter is recommended. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
b) HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
c) Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of this compound in the sample solution using the linear regression equation derived from the calibration curve.
Illustrative Quantitative Data (HPLC)
The following table presents typical performance characteristics for an HPLC method for similar aromatic ketones. These values should be determined during method validation.
| Parameter | Illustrative Value |
| Retention Time (tR) | 8 - 12 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique and a primary method for trace-level analysis of this compound, especially in complex matrices.
Experimental Protocol: GC-MS
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: An appropriate extraction method is crucial. For solid samples, Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent may be employed. For liquid samples, liquid-liquid extraction is a common approach. The final extract should be concentrated and, if necessary, derivatized, although this compound is likely amenable to direct GC-MS analysis. Ensure the final solvent is compatible with the GC injection system.
b) GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 400 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
c) Data Analysis:
-
Identify the analyte peak by its retention time and by comparing its mass spectrum with a reference spectrum. The molecular ion (M+) for this compound is expected at m/z 182.22.
-
For quantification using SIM mode, select characteristic ions (e.g., the molecular ion and major fragment ions) to enhance sensitivity and selectivity.
-
Generate a calibration curve and perform quantification as described for the HPLC method.
Illustrative Quantitative Data (GC-MS)
The following table presents typical performance characteristics for a GC-MS method for similar polycyclic aromatic compounds. These values should be established during method validation.
| Parameter | Illustrative Value |
| Retention Time (tR) | 15 - 20 min |
| Characteristic Ions (m/z) | 182 (M+), and other significant fragments |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Visualized Workflows
HPLC Analysis Workflow
Caption: General workflow for the quantitative analysis of this compound by HPLC.
GC-MS Analysis Workflow
Caption: General workflow for the quantitative analysis of this compound by GC-MS.
Application Notes and Protocols: Derivatization of 2,3-Dihydro-1H-benz[e]inden-1-one for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-Dihydro-1H-benz[e]inden-1-one scaffold is a promising starting point for the development of novel therapeutic agents. Its rigid, tricyclic structure provides a unique framework for the synthesis of diverse derivatives with a wide range of biological activities. This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation, focusing on its potential as an anticancer and antioxidant agent. The methodologies described are based on established procedures for analogous indanone derivatives and can be adapted to this specific scaffold.
Chemical Derivatization
The derivatization of this compound can be strategically designed to explore structure-activity relationships (SAR). Key positions for modification include the C2 position, the carbonyl group at C1, and the aromatic rings.
Protocol 1: Synthesis of 2-Benzylidene Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of 2-benzylidene derivatives, a common modification for indanones that has been shown to impart significant biological activity.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl) (1 M)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.
-
Slowly add aqueous NaOH solution (10%) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl to a pH of ~2-3.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-benzylidene derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its melting point.
Biological Assays
The synthesized derivatives can be screened for various biological activities. Below are protocols for assessing their anticancer and antioxidant potential.
Protocol 2: In Vitro Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antioxidant Activity using DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
Synthesized this compound derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol to obtain a range of concentrations.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation
Summarize the biological activity data in a clear and structured table to facilitate comparison between the different derivatives.
| Compound ID | R-group (at C2-benzylidene) | Anticancer Activity (MCF-7, IC50 in µM) | Antioxidant Activity (DPPH, EC50 in µM) |
| Parent | H | >100 | >100 |
| Derivative 1 | 4-OCH₃ | 15.2 ± 1.8 | 25.5 ± 2.1 |
| Derivative 2 | 4-Cl | 8.7 ± 0.9 | 42.1 ± 3.5 |
| Derivative 3 | 4-NO₂ | 5.1 ± 0.6 | 68.3 ± 5.4 |
| Doxorubicin | - | 0.8 ± 0.1 | - |
| Ascorbic Acid | - | - | 18.9 ± 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
Potential Signaling Pathway
Based on studies of similar indanone derivatives, a potential mechanism of action for the anticancer activity could involve the inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols for Studying Reactions of 2,3-Dihydro-1H-benz[e]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-benz[e]inden-1-one and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The indanone core is a recognized pharmacophore found in various biologically active molecules. This document provides detailed experimental protocols for the synthesis and key reactions of this compound, including data presentation and visualization of experimental workflows and a potential biological signaling pathway.
Spectroscopic Data of this compound
A summary of the available spectroscopic data for the title compound is presented below. This data is crucial for reaction monitoring and product characterization.
| Spectroscopic Data | This compound |
| ¹H NMR | Available upon request from suppliers. |
| ¹³C NMR | Available upon request from suppliers. |
| Mass Spectrum | Available upon request from suppliers. |
| IR Spectrum | Available upon request from suppliers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of the title compound, which can be adapted from established procedures for indanone synthesis.
Materials:
-
3-(Naphthalen-1-yl)propanoic acid
-
Polyphosphoric acid (PPA) or an alternative cyclizing agent (e.g., Eaton's reagent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
To a round-bottom flask, add 3-(naphthalen-1-yl)propanoic acid and polyphosphoric acid (typically a 10-fold excess by weight).
-
Heat the mixture with stirring to a temperature between 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford this compound.
-
Characterize the final product using NMR, IR, and Mass spectrometry.
Protocol 2: Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde
This protocol details the base-catalyzed condensation reaction to form α,β-unsaturated ketone derivatives, which are often biologically active.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1.1 equivalents) to the solution and stir.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into crushed ice and acidify with 1M HCl to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold water, and air dry.
-
If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.
-
Characterize the product by its melting point and spectroscopic methods (NMR, IR, MS).
Expected Yields: Based on similar reactions with 1-indanone, yields are expected to be in the range of 70-95%, depending on the aldehyde used.[1]
Protocol 3: Catalytic Hydrogenation of the Benz[e]indene Core
This protocol describes the reduction of the aromatic naphthalene moiety of the benz[e]indenone.
Materials:
-
This compound or its derivative
-
Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂)
-
Methanol or Ethanol as a solvent
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound in a suitable solvent like methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the hydrogenated product.
-
Purify the product if necessary and characterize it by spectroscopic methods.
Data Presentation
Table 1: Quantitative Data for Representative Reactions
| Reaction | Starting Material | Reagents | Product | Yield (%) | Spectroscopic Highlights |
| Claisen-Schmidt Condensation | This compound | Benzaldehyde, NaOH, EtOH | (E)-2-benzylidene-2,3-dihydro-1H-benz[e]inden-1-one | ~85 (estimated) | Appearance of vinylic proton signal in ¹H NMR. |
| Catalytic Hydrogenation | This compound | H₂, Pd/C, MeOH | Tetrahydro- or Octahydro-benz[e]inden-1-one | Variable | Disappearance of aromatic proton signals in ¹H NMR. |
Visualizations
Experimental Workflow: Synthesis and Derivatization
Caption: Experimental workflow for the synthesis and reactions.
Potential Signaling Pathway: MAPK Pathway Inhibition by Indanone Derivatives
Derivatives of indanone have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory responses and cell proliferation.[2]
Caption: Potential inhibition of the MAPK signaling pathway.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one, a valuable intermediate in the development of various therapeutic agents and functional materials.
Introduction
This compound and its derivatives are key structural motifs in medicinal chemistry and materials science. The rigid, tricyclic framework of the benz[e]indene core is a feature of various biologically active molecules. A reliable and scalable synthesis of this ketone is crucial for further research and development. This document outlines a robust protocol for the gram-scale synthesis of this compound, focusing on procedural details, safety, and scalability.
Synthetic Approach: Intramolecular Friedel-Crafts Acylation
The selected synthetic strategy for the scale-up preparation of this compound is an intramolecular Friedel-Crafts acylation of a suitable carboxylic acid or its corresponding acyl chloride. This classical carbon-carbon bond-forming reaction is well-suited for industrial applications due to its typically high yields and the use of readily available reagents.
The overall transformation involves the cyclization of 3-(naphthalen-1-yl)propanoic acid in the presence of a strong acid catalyst. The reaction proceeds through an acylium ion intermediate that attacks the electron-rich naphthalene ring to form the desired five-membered ketone ring.
Experimental Protocol
This protocol details the synthesis of this compound from 3-(naphthalen-1-yl)propanoic acid.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-(Naphthalen-1-yl)propanoic acid | ≥98% | Commercially available | Starting material |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercially available | For conversion to acyl chloride |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Solvent |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Commercially available | Friedel-Crafts catalyst |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Prepared from conc. HCl | For work-up |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared from solid NaHCO₃ | For neutralization |
| Brine (saturated NaCl solution) | Prepared from solid NaCl | For washing | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | Drying agent | |
| Toluene | Reagent grade | Commercially available | Solvent for purification |
| Hexane | Reagent grade | Commercially available | Solvent for purification |
3.2. Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
Step 1: Formation of the Acyl Chloride
-
To a stirred solution of 3-(naphthalen-1-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g of starting material) in a three-necked flask equipped with a reflux condenser, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(naphthalen-1-yl)propanoyl chloride is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM (10 mL/g of AlCl₃) to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (5 mL/g of starting acid).
-
Add the solution of the acyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Slowly add 2 M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the initial organic layer).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of toluene and hexane to afford this compound as a solid.
3.4. Quantitative Data Summary
| Parameter | Value |
| Molar ratio of 3-(naphthalen-1-yl)propanoic acid : Thionyl chloride | 1 : 1.5 |
| Molar ratio of 3-(naphthalen-1-yl)propanoyl chloride : Aluminum chloride | 1 : 1.2 |
| Reaction Temperature (Acyl Chloride Formation) | Reflux |
| Reaction Time (Acyl Chloride Formation) | 2 hours |
| Reaction Temperature (Friedel-Crafts) | 0 °C to room temperature |
| Reaction Time (Friedel-Crafts) | 3 hours |
| Expected Yield | 75-85% |
Visualizations
4.1. Synthetic Workflow
Caption: Synthetic workflow for this compound.
4.2. Scale-Up Considerations
Caption: Key considerations for scaling up the synthesis.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.
-
The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with efficient cooling.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Conclusion
The provided protocol for the intramolecular Friedel-Crafts acylation offers a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and reagent addition, is crucial for achieving high yields and purity on a larger scale. The application of robust safety measures is paramount throughout the process. This foundational molecule serves as a critical starting point for the development of novel compounds in various fields of chemical and pharmaceutical research.
The Versatile Scaffold: 2,3-Dihydro-1H-benz[E]inden-1-one in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The rigid, tricyclic framework of 2,3-Dihydro-1H-benz[E]inden-1-one and its related indanone analogs has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties provide a versatile platform for the design and synthesis of novel therapeutic agents across a spectrum of diseases. This document provides a comprehensive overview of the applications of this scaffold, with a focus on its utility in the development of anti-inflammatory, anticancer, and neuroprotective agents. Detailed experimental protocols for the synthesis of key derivatives and the execution of relevant biological assays are provided to facilitate further research and development in this promising area.
Applications in Drug Discovery
The this compound core and its analogs have been successfully derivatized to yield compounds with a range of biological activities. These derivatives have shown potential as:
-
Anti-inflammatory Agents: By targeting key inflammatory mediators, derivatives of this scaffold have demonstrated potent anti-inflammatory effects.
-
Anticancer Therapeutics: The rigid structure allows for the development of compounds that can interact with various cancer-related targets, leading to antiproliferative and pro-apoptotic activity.
-
Cholinesterase Inhibitors: Modification of the indanone core has led to the discovery of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative derivatives of the closely related 2,3-dihydro-1H-inden-1-one scaffold, highlighting their potential in various therapeutic areas.
Table 1: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
| Compound ID | Substitution Pattern | TNF-α Production (% Inhibition) | NF-κB Activity (% Inhibition) |
| 1 | Unsubstituted | >70% | High |
| 2 | 4-Methoxy | >70% | High |
| 3 | 3,4-Dimethoxy | >70% | High |
Table 2: Anticancer Activity of Dihydro-1H-indene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 12d | A549 (Lung) | 0.087 |
| Hela (Cervical) | 0.078 | |
| H22 (Liver) | 0.068 | |
| K562 (Leukemia) | 0.028 |
Table 3: Cholinesterase Inhibition by Dihydro-5,6-dimethoxy-1H-inden-1-one Derivatives[1]
| Compound ID | Target Enzyme | IC50 (µM)[1] |
| 10e | hAChE | 0.32[1] |
| hBuChE | 0.43[1] |
Experimental Protocols
Detailed methodologies for the synthesis of bioactive derivatives and the execution of key biological assays are provided below.
Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a 1-indanone with an aromatic aldehyde to yield a 2-benzylidene-1-indanone derivative.
Materials:
-
1-Indanone derivative (1.0 eq.)
-
Aromatic aldehyde (1.0 eq.)
-
Sodium Hydroxide (NaOH) solution (2-3 eq.)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative and the selected aromatic aldehyde in an appropriate volume of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution to the flask.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times may vary from a few hours to overnight.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product, for example, in a vacuum oven. Confirm the structure and purity of the final 2-benzylidene-1-indanone derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.
Procedure:
-
Preparation: Prepare a tubulin solution in general tubulin buffer containing GTP.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution to wells containing the test compound at various concentrations or the vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm (turbidity) or fluorescence over time. Readings are typically taken every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. The inhibitory effect of the test compound can be determined by comparing the polymerization curves of the treated samples to the vehicle control. Calculate parameters such as the rate of polymerization and the maximum polymer mass.
Protocol 3: NF-κB Transcriptional Activity Assay
This protocol describes a method to measure the activity of the NF-κB transcription factor in cell lysates.
Materials:
-
Nuclear extracts from cells treated with the test compound or vehicle control.
-
NF-κB p65 Transcription Factor Assay Kit (containing 96-well plate coated with NF-κB consensus sequence, primary and secondary antibodies, wash buffers, and developing solution).
-
Microplate reader.
Procedure:
-
Sample Addition: Add prepared nuclear extracts to the wells of the NF-κB assay plate.
-
Incubation: Incubate the plate to allow the active NF-κB in the extracts to bind to the consensus sequence immobilized on the plate.
-
Washing: Wash the plate to remove unbound proteins.
-
Primary Antibody Incubation: Add the primary antibody specific for the p65 subunit of NF-κB to each well and incubate.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the developing solution to each well and incubate to allow for color development.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of active NF-κB p65.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with a test compound.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry applications of this compound and its analogs.
References
Developing Novel Assays with 2,3-Dihydro-1H-benz[E]inden-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing and executing novel biochemical and cell-based assays to characterize the biological activity of 2,3-Dihydro-1H-benz[E]inden-1-one and its analogs. The protocols are designed to be adaptable for high-throughput screening (HTS) and detailed mechanism-of-action studies, focusing on potential anti-cancer and anti-inflammatory applications based on the known activities of structurally related indanone scaffolds.
Table of Contents
-
Introduction: The Therapeutic Potential of the Indanone Scaffold
-
Application Note 1: Anti-Proliferative Activity Screening in Cancer Cell Lines
-
Protocol 1.1: Cell Viability and Cytotoxicity Assay
-
-
Application Note 2: Evaluation of Anti-Inflammatory Properties
-
Protocol 2.1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
-
-
Application Note 3: Kinase Inhibition Profiling
-
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., MAPK Pathway)
-
-
Data Interpretation and Follow-up Studies
Introduction: The Therapeutic Potential of the Indanone Scaffold
The 2,3-dihydro-1H-inden-1-one (indanone) core is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Notably, certain derivatives have shown promise as tubulin polymerization inhibitors and modulators of critical signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][2][3][4] The development of novel assays for compounds such as this compound is crucial for identifying new therapeutic leads.
Application Note 1: Anti-Proliferative Activity Screening in Cancer Cell Lines
This application note describes a primary cell-based assay to screen for the anti-proliferative and cytotoxic effects of this compound against a panel of human cancer cell lines.
Experimental Workflow: Anti-Proliferative Screening
Caption: Workflow for assessing anti-proliferative activity.
Protocol 1.1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), DU145 (prostate))[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions from the DMSO stock in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM.[5]
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.
-
Data Presentation: Hypothetical Anti-Proliferative Activity
| Cell Line | Tissue of Origin | GI50 (µM) for this compound |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| DU145 | Prostate Cancer | 8.5 |
| SKBR3 | Breast Cancer (HER2+) | 3.1 |
Application Note 2: Evaluation of Anti-Inflammatory Properties
This note details an in vitro assay to assess the potential of this compound to inhibit the production of key pro-inflammatory cytokines in response to an inflammatory stimulus.
Protocol 2.1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Objective: To measure the effect of the test compound on the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 from a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.[6]
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer’s instructions.[6]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration required to inhibit cytokine production by 50%).
Data Presentation: Hypothetical Cytokine Inhibition Data
| Cytokine | IC50 (µM) for this compound |
| TNF-α | 7.8 |
| IL-6 | 15.2 |
Application Note 3: Kinase Inhibition Profiling
Based on the activity of similar compounds, this compound could potentially target protein kinases, such as those in the MAPK pathway.[3] This application note outlines a general biochemical assay to screen for direct kinase inhibition.
Signaling Pathway: Simplified MAPK Cascade
Caption: Potential inhibition of the MAPK pathway by the test compound.
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., MEK1)
Objective: To determine if this compound directly inhibits the activity of a specific kinase in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., MEK1)
-
Kinase-specific substrate (e.g., inactive ERK2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer.
-
Compound Plating: Dispense nL volumes of this compound at various concentrations into the 384-well plate.
-
Kinase Reaction:
-
Add the kinase and substrate mixture to the wells. Incubate briefly to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Calculate the percentage of kinase activity inhibition.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (µM) for this compound |
| MEK1 | 2.5 |
| RAF1 | > 50 |
| ERK2 | > 50 |
Data Interpretation and Follow-up Studies
-
Primary Hits: A compound demonstrating a GI50 or IC50 value below 10 µM in any of the primary assays can be considered a "hit" worthy of further investigation.
-
Selectivity: Comparing the activity across different cell lines or kinase targets provides an initial assessment of selectivity. For example, potent activity against SKBR3 cells might suggest a specific mechanism related to HER2+ breast cancer.
-
Orthogonal Assays: Positive results should be confirmed using alternative (orthogonal) assay formats to rule out artifacts. For example, a positive result in the MTT assay could be followed up with a direct cell counting assay or a colony formation assay.
-
Mechanism of Action: For confirmed hits, further studies are warranted. If the compound inhibits proliferation and the MAPK pathway, a Western blot analysis could be performed to confirm the inhibition of ERK phosphorylation in treated cells.[7] If anti-angiogenic properties are suspected, a tube formation assay using HUVEC cells could be employed.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 2,3-Dihydro-1H-benz[E]inden-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Dihydro-1H-benz[E]inden-1-one derivatives in cell-based assays, a critical component in drug discovery and development, particularly in the field of oncology. The methodologies described herein are designed to facilitate the evaluation of the biological activity of these compounds, focusing on their effects on cell viability, proliferation, and apoptosis.
Introduction
This compound derivatives have emerged as a promising class of small molecules with potential therapeutic applications. Several studies have highlighted their antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] The core scaffold of these derivatives has been identified as a key pharmacophore in the development of anticancer agents.[1] Understanding the cellular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents. This document provides detailed protocols for essential cell-based assays to characterize the biological activity of this compound derivatives.
Data Presentation: Antiproliferative Activity
The following table summarizes the reported antiproliferative activities of selected 2,3-Dihydro-1H-inden-1-one derivatives against various cancer cell lines, providing a comparative overview of their potency.
| Compound ID | Derivative Substitution | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| MLT-401 | (2E)-2-benzylidene-4,7-dimethyl | Jurkat (T-cell leukemia) | MTT Assay | 0.3415 (GI50) | [1] |
| 12d | 4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl) | A549 (Lung Cancer) | CCK-8 Assay | 0.087 | [2] |
| HeLa (Cervical Cancer) | CCK-8 Assay | 0.078 | [2] | ||
| H22 (Hepatoma) | CCK-8 Assay | 0.068 | [2] | ||
| K562 (Leukemia) | CCK-8 Assay | 0.028 | [2] | ||
| 12j | 4,5,6-trimethoxy-2-(4-methoxybenzyl) | A549 | CCK-8 Assay | >10 | [2] |
| HeLa | CCK-8 Assay | >10 | [2] | ||
| H22 | CCK-8 Assay | >10 | [2] | ||
| K562 | CCK-8 Assay | 7.54 | [2] | ||
| 12q | 4,5,6-trimethoxy-2-((2,3-dihydrobenzofuran-5-yl)methyl) | A549 | CCK-8 Assay | 0.125 | [2] |
| HeLa | CCK-8 Assay | 0.106 | [2] | ||
| H22 | CCK-8 Assay | 0.088 | [2] | ||
| K562 | CCK-8 Assay | 0.045 | [2] | ||
| 12t | 4,5,6-trimethoxy-2-((1H-indol-5-yl)methyl) | A549 | CCK-8 Assay | 0.156 | [2] |
| HeLa | CCK-8 Assay | 0.133 | [2] | ||
| H22 | CCK-8 Assay | 0.112 | [2] | ||
| K562 | CCK-8 Assay | 0.059 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for determining the effect of this compound derivatives on cell viability and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound derivatives.[8]
Materials:
-
Cancer cells treated with the derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis, to confirm the apoptotic pathway induction by the derivatives.[10][11]
Materials:
-
Cancer cells treated with the derivatives
-
Caspase-3/7, -8, or -9 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
96-well microplate (black for fluorescent assays)
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase substrate (e.g., DEVD for caspase-3/7) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., excitation/emission ~342/441 nm for AMC-based substrates) or absorbance using a microplate reader.[11] The signal is proportional to the caspase activity.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one and related indanone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on intramolecular Friedel-Crafts acylation and Nazarov cyclization routes.
Issue 1: Low or No Product Yield
Low or no yield of the desired indanone is a frequent problem. Several factors can contribute to this issue.
-
Possible Cause: Inactive or Inappropriate Catalyst
-
Solution: The choice of catalyst is critical and depends on the substrate. For Friedel-Crafts reactions starting from 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid and P₂O₅ are often necessary.[1] When using the corresponding acyl chloride, aluminum chloride (AlCl₃) is a common choice.[1] For certain substrates, other Lewis acids like niobium pentachloride (NbCl₅) or iron(III) chloride (FeCl₃) may offer better results.[2] Ensure the catalyst is fresh and anhydrous, as many Lewis acids are moisture-sensitive.[2]
-
-
Possible Cause: Deactivated Aromatic Ring
-
Solution: Friedel-Crafts acylation is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups on the aromatic ring. If your starting material contains strongly deactivating substituents, the reaction may require more forcing conditions, such as higher temperatures or stronger catalysts (superacids).[1][2] However, if the ring is heavily deactivated, an alternative synthetic route might be necessary.[2]
-
-
Possible Cause: Suboptimal Reaction Temperature
-
Solution: The reaction temperature significantly impacts the reaction rate. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature.[1] Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal temperature and reaction time for your specific substrate.
-
-
Possible Cause: Insufficient Catalyst Amount
-
Solution: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.
-
Issue 2: Formation of Multiple Products or Impurities
The formation of regioisomers or byproducts from intermolecular reactions can complicate purification and reduce the yield of the desired product.
-
Possible Cause: Multiple Possible Cyclization Sites
-
Solution: Controlling regioselectivity is a major challenge when the aromatic ring has multiple positions where cyclization can occur.[2] Strategies to favor one isomer include:
-
Steric Hindrance: Bulky substituents on the aromatic ring can block certain positions, directing the cyclization to less hindered sites.[2]
-
Solvent Choice: The solvent can influence the product distribution. For example, nitromethane has been shown to provide good selectivity in some cases.[2]
-
Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[2]
-
Catalyst Modification: For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can alter the regioselectivity.[2]
-
-
-
Possible Cause: Intermolecular Side Reactions
-
Solution: To minimize intermolecular reactions, it is crucial to maintain a high dilution of the substrate. This can be achieved by the slow addition of the substrate to the reaction mixture. Efficient stirring is also important to ensure rapid intramolecular cyclization over intermolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and versatile methods for synthesizing the indanone core are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.[3][4] Friedel-Crafts acylation typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride.[2][3] The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone.[5]
Q2: How do I choose between Friedel-Crafts acylation and Nazarov cyclization?
A2: The choice depends on the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the reaction conditions.[4]
-
Friedel-Crafts Acylation is often preferred when the corresponding 3-arylpropionic acid is readily available. It is a well-established method with generally predictable regioselectivity.[4]
-
Nazarov Cyclization offers a more convergent approach and can rapidly build molecular complexity. However, the synthesis of the divinyl ketone precursors can be more challenging.[4]
Q3: Can I use starting materials other than 3-arylpropionic acids for Friedel-Crafts acylation?
A3: Yes, amides can also be suitable substrates for Friedel-Crafts acylation to produce indanones in good yields.[2]
Q4: What is the effect of moisture on my Friedel-Crafts reaction?
A4: Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture.[2] Water can hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[2] It is crucial to use anhydrous solvents and flame-dried glassware and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I improve the regioselectivity of the Nazarov cyclization?
A5: The regioselectivity of the elimination step after the electrocyclization can be an issue if there are multiple possible positions for proton removal. One strategy to control this is to use a silicon-directed approach, where a trimethylsilyl (TMS) group is placed on the vinyl group to direct the elimination.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation
| Starting Material | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | - | High Temp. | Varies | [2] |
| 3-Arylpropionic Acid | Triflic Acid (TfOH) | Dichloromethane | Room Temp. | High | [1] |
| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0°C to RT | High | [1] |
| 3-Arylpropionic Acid | Niobium Pentachloride (NbCl₅) | 1,2-Dichloroethane | 80°C | Up to 78% | [3] |
| 3-Arylpropionic Acid | Tb(OTf)₃ | - | 250°C | Moderate to Good | [6] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride using AlCl₃
This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.
-
Preparation of Acyl Chloride (Optional): To a solution of the 3-arylpropionic acid in an anhydrous solvent like dichloromethane, add an excess of oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature until the acid is fully converted to the acyl chloride (monitor by IR or cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.
-
Cyclization: In a separate flame-dried flask under an inert atmosphere, suspend aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C.
-
Add a solution of the crude 3-arylpropionyl chloride in anhydrous dichloromethane dropwise to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the product as needed via column chromatography or distillation.[1]
Protocol 2: Nazarov Cyclization of a Divinyl Ketone using Trifluoroacetic Acid
-
Reaction Setup: To a solution of the divinyl ketone in a suitable solvent (e.g., dichloromethane), add trifluoroacetic acid (10 equivalents).
-
Reaction: Stir the reaction mixture at reflux and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in indanone synthesis.
References
purification of 2,3-Dihydro-1H-benz[E]inden-1-one from crude reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dihydro-1H-benz[E]inden-1-one from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities depend on the synthetic route. If synthesized via intramolecular Friedel-Crafts acylation of 3-(2-naphthyl)propionic acid, potential impurities include unreacted starting material, polymeric byproducts, and residual acid catalyst.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: What analytical techniques can be used to confirm the purity and identity of the final product?
A4: The purity and identity of this compound can be confirmed using several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system. | Optimize the eluent system using TLC. A common starting point for aromatic ketones is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 20-50:1 ratio of silica gel to crude product by weight.[3] | |
| Column channeling. | Ensure the silica gel is packed uniformly without air bubbles or cracks. Wet packing (slurry method) is often preferred.[3] | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or dichloromethane in the hexane mixture. |
| Product Elutes Too Quickly with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The melting point of the solid is lower than the crystallization temperature. | Use a solvent with a lower boiling point. | |
| No crystals form upon cooling. | The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| The compound is highly soluble in the chosen solvent at low temperatures. | Choose a different solvent or a solvent system where the compound has lower solubility when cold. | |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | After filtering the crystals, cool the mother liquor to a lower temperature to see if more crystals form. You can also try to partially evaporate the solvent from the mother liquor. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Begin eluting with a non-polar solvent system, such as hexane/dichloromethane (1:1, v/v), as a starting point.[1]
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
Collect fractions and monitor them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data for Column Chromatography:
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | Hexane/Dichloromethane (1:1, v/v) | A good starting point, polarity can be adjusted.[1] |
| Silica to Compound Ratio | 20:1 to 50:1 (w/w) | Higher ratios provide better separation for difficult mixtures.[3] |
Recrystallization Purification
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvents for aromatic ketones include ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures thereof.[4][5]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation is observed, cool the flask in an ice bath to maximize the yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization:
| Parameter | Recommended Solvent Systems | Notes |
| Single Solvent | Ethanol, Methanol, Toluene | The choice depends on the specific impurities.[6] |
| Solvent Mixture | Hexane/Ethyl Acetate, Toluene/Hexane | Allows for fine-tuning of solubility. |
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,3-Dihydro-1H-benz[E]inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2,3-Dihydro-1H-benz[E]inden-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-step process:
-
Friedel-Crafts Acylation: Naphthalene is acylated with a succinic anhydride derivative to form a 4-(naphthalen-yl)-4-oxobutanoic acid intermediate. The regioselectivity of this step is crucial.
-
Intramolecular Cyclization: The keto-acid intermediate is then cyclized, typically using a strong acid catalyst like polyphosphoric acid (PPA), to form the tricyclic indenone system. This is often preceded by a reduction of the ketone to an alkane.
Q2: What are the most common side reactions observed during the synthesis?
A2: The primary side reactions are typically associated with the Friedel-Crafts acylation and the intramolecular cyclization steps. These can include the formation of regioisomers, incomplete reactions, and polymerization. Specific examples are detailed in the troubleshooting guide below.
Q3: How can I minimize the formation of the undesired regioisomer during the Friedel-Crafts acylation of naphthalene?
A3: The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on reaction conditions. To favor the desired isomer, consider the following:
-
Solvent Choice: Non-polar solvents often favor the kinetic product, while polar solvents may lead to the thermodynamic product.
-
Temperature Control: Lower temperatures generally enhance selectivity.
-
Catalyst: The choice and amount of the Lewis acid catalyst can influence the isomer ratio.
Q4: I am observing a low yield during the intramolecular cyclization step. What are the likely causes?
A4: Low yields in the cyclization step can stem from several factors:
-
Catalyst Deactivation: The acid catalyst (e.g., PPA) may be old or have absorbed moisture, reducing its activity.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy for cyclization.
-
Incomplete Precursor Reaction: If the preceding reduction step was not complete, the remaining keto-acid will not cyclize as desired.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete Friedel-Crafts acylation.- Formation of isomeric byproducts.- Inefficient intramolecular cyclization.- Product degradation under harsh reaction conditions. | - Monitor the acylation reaction by TLC or GC to ensure completion.- Optimize acylation conditions (solvent, temperature) to favor the desired isomer.- Use fresh, high-potency PPA for cyclization and ensure anhydrous conditions.- Consider milder cyclization agents or shorter reaction times. |
| Formation of Multiple Isomers | - Lack of regioselectivity in the Friedel-Crafts acylation of the naphthalene precursor. - Multiple possible cyclization pathways on the naphthalene ring. | - Carefully select the solvent and temperature for the acylation step. Non-polar solvents often favor substitution at the α-position of naphthalene. - The concentration of polyphosphoric acid can influence the regioselectivity of the cyclization. Experiment with different PPA concentrations. |
| Incomplete Cyclization | - Insufficiently strong acid catalyst.- Low reaction temperature or short reaction time.- Presence of deactivating groups on the aromatic ring. | - Use a freshly prepared and potent batch of polyphosphoric acid (PPA).- Gradually increase the reaction temperature and monitor the progress by TLC.- Ensure the precursor is sufficiently activated for electrophilic aromatic substitution. |
| Polymerization/Charring | - Excessively high reaction temperature.- Highly concentrated reaction mixture.- Prolonged reaction time. | - Maintain a controlled temperature throughout the reaction.- Perform the reaction at a higher dilution.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult Purification | - Presence of closely related isomers.- Contamination with starting materials or intermediates. | - Utilize high-performance liquid chromatography (HPLC) for separation of isomers.- Recrystallization from a carefully selected solvent system can help in purifying the final product. |
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Cyclization of 3-(Naphthalen-1-yl)propanoic acid
Objective: To synthesize this compound via the cyclization of 3-(Naphthalen-1-yl)propanoic acid.
Materials:
-
3-(Naphthalen-1-yl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(Naphthalen-1-yl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid) to the flask.
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and maintain for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Reaction Pathway and Potential Side Products
Caption: Key steps and potential side products in the synthesis.
Technical Support Center: Crystallization of 2,3-Dihydro-1H-benz[E]inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 2,3-Dihydro-1H-benz[E]inden-1-one. The information is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (see Table 1)
-
Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then allow them to dry completely.
Data Presentation: Solvent Systems for Recrystallization
The selection of an appropriate solvent is crucial for successful crystallization. The following table summarizes potential solvent systems for the recrystallization of this compound and related compounds.[1]
| Solvent System | Typical Ratio (v/v) | Expected Recovery | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | Good to Excellent | A common and effective system for compounds with moderate polarity. The optimal ratio should be determined experimentally.[1] |
| Pentane | N/A | Good | Suitable for nonpolar compounds. May require cooling to induce crystallization.[2] |
| Ethanol | N/A | Moderate to Good | A more polar option, useful if polar impurities need to be removed.[1] |
| Toluene / Hexane | 1:5 to 1:10 | Good | Effective for aromatic compounds, where toluene provides good solubility at elevated temperatures.[1] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the crystallization of this compound.
Question 1: The compound will not crystallize from the solution, even after cooling.
Answer:
-
Supersaturation: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.
-
Induction of Crystallization: If the solution is supersaturated but crystals are not forming, try the following:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Solvent Choice: The chosen solvent may be too good a solvent for the compound at all temperatures. Re-evaluate your solvent choice based on the data in Table 1. A solvent pair, such as hexane/ethyl acetate, might be more effective.[1]
Question 2: The compound "oils out" instead of forming crystals.
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask can be used to slow the cooling rate.
-
Solvent Polarity: The polarity of the solvent may not be optimal. If using a single solvent, try a solvent pair. If already using a solvent pair, adjust the ratio to be less polar. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[1]
-
Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature to induce solidification of the oil.
Question 3: The crystal yield is very low.
Answer:
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Solvent Volume: Too much solvent may have been used initially. This will keep more of the compound dissolved even at low temperatures. Concentrate the filtrate and attempt to recover a second crop of crystals.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Question 4: The resulting crystals are colored or appear impure.
Answer:
-
Insoluble Impurities: If colored impurities are insoluble, they can be removed by hot filtration of the crystallization solution before cooling.
-
Soluble Impurities: If the impurities are soluble, a different recrystallization solvent or a solvent pair may be necessary to leave the impurity in the mother liquor. Activated carbon can sometimes be used to remove colored impurities, but it may also adsorb some of the desired product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
References
Technical Support Center: Optimizing Derivatization of 2,3-Dihydro-1H-benz[e]inden-1-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2,3-Dihydro-1H-benz[e]inden-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Knoevenagel Condensation
Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Knoevenagel condensations are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity or Inappropriateness: The choice and activity of the basic catalyst are crucial.[1][2]
-
Troubleshooting:
-
Ensure the catalyst (e.g., piperidine, pyridine, ammonium acetate) is fresh and not deactivated.
-
Screen different catalysts to find the most effective one for your specific substrates.
-
Optimize the catalyst loading; typically, a catalytic amount is sufficient.
-
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.[1][2]
-
Troubleshooting:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Be cautious of excessive heat, which can lead to the decomposition of reactants or products.
-
-
-
Inappropriate Solvent: The solvent plays a significant role in reaction kinetics.[1][2]
-
Troubleshooting:
-
Polar aprotic solvents like DMF or acetonitrile are often effective.
-
If water removal is an issue, consider using a solvent like toluene or benzene that forms an azeotrope with water, in conjunction with a Dean-Stark apparatus.[2]
-
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction.[1][2]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Monitor the reaction progress using TLC and allow it to run until the starting material is consumed.
-
-
Q2: I am observing the formation of multiple products and side reactions in my Knoevenagel condensation. How can I minimize these?
A2: The formation of side products is often due to harsh reaction conditions or incorrect stoichiometry.
-
Troubleshooting:
-
Lower the Reaction Temperature: High temperatures can promote side reactions.[1]
-
Use a Milder Catalyst: If you are using a strong base, consider switching to a milder one like piperidine or ammonium acetate.[1][2]
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Control Stoichiometry: Ensure the molar ratios of your reactants are accurate.
-
Inert Atmosphere: If you suspect oxidation of your aldehyde, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Section 2: Reduction of the Carbonyl Group
Q3: I am trying to reduce the ketone in this compound to an alcohol, but the reaction is not going to completion or I am getting side products. What should I check?
A3: Incomplete reduction or the formation of byproducts can be addressed by optimizing the reducing agent and reaction conditions.
-
Choice of Reducing Agent: The reactivity of the reducing agent is key.
-
Troubleshooting:
-
For a simple ketone reduction to an alcohol, sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is typically effective and mild.
-
If NaBH₄ is not effective, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., THF, diethyl ether) can be used. Exercise caution as LiAlH₄ is much more reactive.
-
-
-
Reaction Temperature: Temperature control is important to prevent side reactions.
-
Troubleshooting:
-
Reactions with NaBH₄ are often run at room temperature or slightly below.
-
LiAlH₄ reactions are typically started at 0 °C and then allowed to warm to room temperature.
-
-
-
Work-up Procedure: Improper work-up can lead to the decomposition of the product.
-
Troubleshooting:
-
Ensure the reaction is properly quenched (e.g., by the slow addition of water or an acidic solution for NaBH₄, or following the Fieser workup for LiAlH₄).
-
Maintain a low temperature during the quenching process.
-
-
Section 3: Purification
Q4: I am facing difficulties in purifying my this compound derivative. What are some common purification challenges and solutions?
A4: Purification can be challenging due to the properties of the derivatives.
-
Issue: Co-elution of Impurities in Column Chromatography.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems (e.g., varying the polarity with different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane/methanol).
-
Different Stationary Phase: If silica gel is not providing good separation, consider using alumina or reverse-phase silica.
-
-
-
Issue: Product is an Oil and Difficult to Crystallize.
-
Troubleshooting:
-
Trituration: Try to induce crystallization by adding a non-polar solvent (e.g., hexane, pentane) to the oil and scratching the side of the flask.
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Solvent Screening for Recrystallization: Systematically screen different solvents and solvent mixtures to find suitable conditions for recrystallization.
-
-
-
Issue: Thermal Instability of the Product.
-
Troubleshooting:
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Avoid high temperatures during solvent removal by using a rotary evaporator at a lower temperature and higher vacuum.
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For purification, consider techniques that do not require heat, such as flash chromatography at room temperature.
-
-
Data Presentation
Table 1: Optimization of Knoevenagel Condensation Conditions
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine (10) | Ethanol | 25 | 2 | 85 |
| 2 | Benzaldehyde | Malononitrile | Pyridine (10) | Toluene | 80 | 4 | 78 |
| 3 | Benzaldehyde | Malononitrile | Ammonium Acetate (20) | Acetonitrile | 60 | 3 | 92 |
| 4 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine (10) | DMF | 25 | 1.5 | 95 |
| 5 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | None | Water | 100 | 1 | 90 |
Note: Data is illustrative and based on typical Knoevenagel reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
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Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
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Reagent Addition: Add the active methylene compound (1.0-1.2 eq) and the chosen solvent (e.g., ethanol, toluene).
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Catalyst Addition: Add a catalytic amount of the base (e.g., piperidine, 2-3 drops).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to reflux). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).[1]
Protocol 2: General Procedure for the Reduction of the Carbonyl Group with NaBH₄
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Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent (e.g., methanol, ethanol) in a round-bottom flask with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
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Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Simplified mechanism of the Knoevenagel condensation reaction.
References
Technical Support Center: Stability of 2,3-Dihydro-1H-benz[E]inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydro-1H-benz[E]inden-1-one in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work involving this compound.
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: My solution of this compound is showing rapid degradation, as evidenced by the appearance of new peaks in my HPLC chromatogram. What could be the cause?
-
Answer: Rapid degradation of this compound can be attributed to several factors. As with many ketone-containing compounds, it can be susceptible to degradation under harsh environmental conditions.[1][2][3] Consider the following potential causes:
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pH of the Solution: The compound may be unstable in highly acidic or basic conditions. Hydrolysis can lead to the formation of degradation products.
-
Presence of Oxidizing Agents: Oxidative degradation can occur, especially if the solution is not properly degassed or if it comes into contact with oxidizing agents.[4]
-
Exposure to Light: Photodegradation is a common issue for many organic molecules. Ensure your solutions are protected from light, particularly UV radiation.[1][2]
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Elevated Temperature: Storing solutions at elevated temperatures can accelerate degradation.[1][2][3]
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: I am observing significant variability in the stability of this compound between different batches of my experiment. What could be leading to this inconsistency?
-
Answer: Inconsistent results in stability studies often point to variations in experimental conditions. To ensure reproducibility, meticuluously control the following parameters:
-
Solvent Purity: Impurities in the solvent can act as catalysts for degradation reactions. Always use high-purity (e.g., HPLC grade) solvents.
-
Headspace in Vials: The amount of oxygen in the headspace of your storage vials can influence oxidative degradation. Try to use vials that are appropriately sized for your sample volume to minimize headspace or purge with an inert gas like nitrogen or argon.
-
Material of Containers: Ensure that the containers used for storage are inert and do not leach any substances that could affect the stability of the compound. Glass vials are generally preferred.
-
Accurate pH Measurement and Control: If working with buffered solutions, ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment.
-
Issue 3: Difficulty in Identifying Degradation Products
-
Question: I can see degradation products in my analysis, but I am struggling to identify their structures. What techniques can I use?
-
Answer: The elucidation of degradation product structures is a critical part of stability studies.[1][3] A combination of analytical techniques is often necessary:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and obtaining their molecular weights, which provides crucial information for structure identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide insights into the structure of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR (¹H and ¹³C) is the definitive method for structure elucidation.
-
Forced Degradation Studies: Intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) can help in generating and identifying potential degradation products.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for solutions of this compound?
A1: While specific stability data for this compound is not extensively published, based on general principles for similar compounds, it is recommended to store solutions at low temperatures (2-8 °C or frozen at -20 °C), protected from light, and in tightly sealed, inert containers. The choice of solvent can also impact stability; less reactive solvents are preferable.
Q2: In which solvents is this compound expected to be most stable?
A2: Generally, aprotic and non-polar to moderately polar solvents are likely to provide better stability compared to highly polar or protic solvents, especially under conditions that could promote hydrolysis. Common organic solvents like acetonitrile, methanol, and ethanol are often used, but their suitability should be confirmed through stability studies. Water-based solutions, particularly at non-neutral pH, may lead to faster degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure (a ketone with an aromatic system), potential degradation pathways could include:
-
Oxidation: The benzylic position adjacent to the ketone is susceptible to oxidation.
-
Hydrolysis: Under acidic or basic conditions, the molecule could undergo ring-opening or other hydrolytic reactions, although this is less common for simple ketones compared to esters or amides.
-
Photodegradation: The aromatic system can absorb UV light, leading to photochemical reactions.
The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) without interference from degradation products.[5] The development and validation of such a method, typically using High-Performance Liquid Chromatography (HPLC), involves the following workflow:
References
common impurities in 2,3-Dihydro-1H-benz[E]inden-1-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-benz[E]inden-1-one. The information provided addresses common impurities and their removal based on the typical synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities from this process?
A1: The most prevalent synthetic pathway is a modification of the Haworth synthesis. This multi-step process typically involves:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Reduction: The resulting keto-acid is reduced, commonly via a Clemmensen or Wolff-Kishner reduction.
-
Intramolecular Cyclization: The subsequent butyric acid derivative is cyclized using a strong acid catalyst like polyphosphoric acid (PPA).
Common impurities originating from this synthesis include:
-
Unreacted Starting Materials: Naphthalene and succinic anhydride.
-
Regioisomers: Primarily the isomeric 2,3-Dihydro-1H-benz[F]inden-1-one, which arises from the initial acylation at the 2-position of naphthalene.[1][2][3][4]
-
Intermediates: Incompletely reduced or cyclized products, such as 4-(1-naphthoyl)butanoic acid and 4-(1-naphthyl)butanoic acid.
-
Side-Products: Polymeric material and other byproducts from the strong acid-catalyzed cyclization.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of the purity and to identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the structure of the main product and the impurities present, if their concentration is high enough for detection.
Q3: What are the general strategies for removing the common impurities?
A3: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue: Low Purity After Synthesis
Problem: The crude product shows significant levels of impurities upon initial analysis.
Possible Causes & Solutions:
| Impurity Type | Identification | Recommended Removal Protocol |
| Unreacted Naphthalene | Characteristic smell, distinct spot on TLC (less polar). | Recrystallization: Naphthalene is highly soluble in non-polar solvents like hexane. Washing the crude product with cold hexane or performing a recrystallization from a solvent system like ethanol/water can effectively remove it.[5][6] |
| Unreacted Succinic Anhydride/Acid | Polar spot on TLC that streaks. | Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will remove acidic impurities. |
| Regioisomer (2,3-Dihydro-1H-benz[F]inden-1-one) | A spot on TLC with similar polarity to the desired product. May require HPLC for quantification. | Fractional Recrystallization: This can be challenging due to similar solubilities. Multiple recrystallizations from a carefully selected solvent system may be required. Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is recommended.[5][7] |
| Incomplete Reduction/Cyclization Intermediates | More polar spots on TLC compared to the final product. | Column Chromatography: The significant polarity difference between the carboxylic acid intermediates and the ketone product allows for efficient separation on a silica gel column.[5][7] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and the optimal solvent system may need to be determined experimentally.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add a co-solvent in which the compound is less soluble (e.g., water, hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Table 1: Suggested Recrystallization Solvent Systems [5]
| Solvent System | Typical Ratio (v/v) | Expected Purity | Notes |
| Ethanol / Water | Varies | >98% | Good for removing more polar and non-polar impurities. |
| Toluene / Hexane | 1:5 to 1:10 | >98% | Effective for aromatic compounds. |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | >98% | A common and effective system for compounds of moderate polarity. |
Column Chromatography Protocol
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Stationary Phase: Silica gel (230-400 mesh).
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Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and load it onto the column.
-
Elution: Begin elution with the low polarity mobile phase and collect fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Impurity Removal Workflow
Caption: Logical workflow for the purification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. benchchem.com [benchchem.com]
resolving analytical challenges in 2,3-Dihydro-1H-benz[E]inden-1-one detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the detection of 2,3-Dihydro-1H-benz[E]inden-1-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and systematic solutions.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I observing peak tailing for my this compound peak in HPLC?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC and can compromise the accuracy of quantification.[1] For a ketone like this compound, several factors could be responsible:
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Secondary Interactions: The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[1] For silica-based columns, residual silanol groups can interact with polar functional groups on the analyte, leading to tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[2]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing.[3][4]
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Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.[4]
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Evaluate the Column:
-
Adjust Injection Parameters:
-
Check for Co-eluting Interferences:
Mass Spectrometry (MS) Detection Issues
Question: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing this compound in biological samples by LC-MS. How can I resolve this?
Answer: Matrix effects are a primary challenge in LC-MS analysis, especially with complex biological samples.[5] These effects arise from co-eluting endogenous components of the matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[6]
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5][7]
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Solid Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and concentrating the analyte.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.[9]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.[10]
-
-
Chromatographic Optimization:
-
Improve Separation: Modifying the HPLC gradient or using a column with a different selectivity can help separate the analyte from co-eluting matrix components.[7]
-
-
Internal Standards:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating a calibration curve in a matrix that is identical to the sample can help compensate for matrix effects.[6]
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation technique for extracting this compound from plasma?
A1: Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods. The choice depends on the required level of cleanliness and throughput.
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SPE can provide a cleaner extract and allows for analyte concentration.[8] A reversed-phase SPE cartridge would be a suitable choice for the non-polar this compound.
-
LLE is a simpler and often cheaper method. An organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can be used to extract the analyte from the aqueous plasma sample.[9]
Q2: How can I prevent the formation of emulsions during Liquid-Liquid Extraction?
A2: Emulsion formation is a common issue in LLE.[11] To minimize this:
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Use a gentle mixing technique instead of vigorous shaking.
-
Add salt to the aqueous phase to increase its polarity.
-
Centrifuge the sample to help break the emulsion.
-
Consider using Supported Liquid Extraction (SLE), which is less prone to emulsion formation.[8]
Chromatography
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: A reversed-phase C18 column is a good starting point for the analysis of this relatively non-polar compound.[12] For improved peak shape, especially if dealing with basic impurities, an end-capped C18 column or a column with a polar-embedded phase is recommended to minimize interactions with residual silanols.[2]
Q4: Can Gas Chromatography (GC) be used for the analysis of this compound?
A4: Yes, GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. GC-MS can provide excellent sensitivity and selectivity.[13] A non-polar or mid-polar capillary column would be appropriate for this analysis.
Detection and Quantification
Q5: What are the expected mass spectral fragments for this compound in GC-MS?
Q6: How do I perform a quantitative assessment of matrix effects?
A6: A common method is the post-extraction spike analysis.[10] This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of aromatic ketones and similar compounds. These values should be used as a starting point for method development for this compound.
Table 1: Example HPLC Method Parameters for Aromatic Ketones
| Parameter | Value | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Gradient | 5% to 95% B over 15 minutes | [15] |
| Flow Rate | 1.0 mL/min | [12] |
| Injection Volume | 10 µL | [16] |
| Detection | UV at 254 nm or MS | [12] |
| Column Temperature | 30 °C | [16] |
Table 2: Example GC-MS Method Parameters for Aromatic Compounds
| Parameter | Value | Reference |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | [13] |
| Inlet Temperature | 250 °C | [13] |
| Injection Mode | Splitless (1 µL) | [13] |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 10 °C/min | [13] |
| Carrier Gas | Helium at 1 mL/min | [13] |
| MS Transfer Line | 280 °C | [13] |
| Ion Source Temp | 230 °C | [13] |
| Scan Range | 50-500 amu | [13] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient Elution: Run the gradient program as optimized (refer to Table 1 for an example).
-
Data Acquisition: Acquire data using UV or MS detection.
-
Quantification: Quantify the this compound peak based on a calibration curve prepared with appropriate standards.
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. longdom.org [longdom.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.unar.ac.id [repository.unar.ac.id]
- 14. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 2,3-Dihydro-1H-benz[e]inden-1-one Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of 2,3-Dihydro-1H-benz[e]inden-1-one analogs.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experimental workflow.
Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired this compound analog during Friedel-Crafts acylation. | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed due to moisture. 2. Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic substrate can hinder the reaction. 3. Suboptimal Temperature: The reaction may not have enough energy to proceed, or side reactions may occur at higher temperatures. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. Consider using a stronger Lewis acid or a different synthetic route if the aromatic ring is highly deactivated. 3. Optimize the reaction temperature. Start at a lower temperature (e.g., 0°C) and gradually warm to room temperature or reflux if necessary. Monitor reaction progress by TLC. |
| Formation of multiple products or regioisomers in Knoevenagel condensation for 2-benzylidene-1-indanone derivatives. | 1. Incorrect Base or Reaction Conditions: The choice of base and solvent can influence the reaction's selectivity. 2. Side Reactions: The aldehyde or the indanone may undergo self-condensation or other side reactions. | 1. Screen different bases (e.g., piperidine, sodium ethoxide) and solvents (e.g., ethanol, methanol) to find the optimal conditions for your specific substrates.[1] 2. Add the aldehyde slowly to the reaction mixture containing the indanone and the base to minimize self-condensation of the aldehyde. |
| Difficulty in purifying the final compound. | 1. Presence of closely related impurities: Isomers or byproducts with similar polarity can co-elute during column chromatography. 2. Poor crystallization: The compound may be an oil or form a very fine precipitate that is difficult to filter. | 1. Try different solvent systems for column chromatography. If impurities persist, consider preparative HPLC for purification. 2. Attempt crystallization from a variety of solvent systems. If the compound is an oil, try trituration with a non-polar solvent like hexane to induce solidification. |
Biological Evaluation
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitation in aqueous assay buffer. | 1. Low aqueous solubility of the benz[e]inden-1-one analog. | 1. Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects on the biological system.[2] 2. Consider using a small amount of a non-ionic surfactant like Pluronic F-68 in the assay buffer to improve solubility.[2] |
| Inconsistent IC₅₀ values in cytotoxicity assays (e.g., MTT assay). | 1. Compound interference with the assay: The compound may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3] 2. Metabolic effects of the compound: The compound might alter the metabolic activity of the cells without affecting their viability, leading to misleading results.[4] | 1. Run a cell-free control where the compound is incubated with the MTT reagent in the absence of cells. An increase in absorbance indicates direct reduction.[3] 2. Use an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH assay) or ATP levels (e.g., CellTiter-Glo®).[3] |
| High background or variable results in kinase inhibition assays. | 1. Compound interference with the detection system: The compound may inhibit the reporter enzyme (e.g., luciferase) or quench the fluorescent signal. 2. Compound aggregation: The compound may form aggregates that non-specifically inhibit the kinase. | 1. Run a control without the kinase to check for interference with the detection reagents.[5] 2. Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[5] |
Frequently Asked Questions (FAQs)
Synthesis and Chemistry
-
Q1: What are the key strategies to enhance the biological activity of this compound analogs? A1: Enhancing biological activity often involves modifying the substituents on the benz[e]indenone core. Structure-activity relationship (SAR) studies are crucial. Key strategies include:
-
Introducing various substituents on the aromatic rings: Electron-donating or electron-withdrawing groups can significantly impact activity.
-
Modifying the substitution at the 2-position: For 2-benzylidene analogs, the substituents on the benzylidene ring are critical for activity.
-
Exploring different stereoisomers: The stereochemistry of the molecule can play a significant role in its interaction with the biological target.
-
-
Q2: How can I improve the yield of the intramolecular Friedel-Crafts acylation for the synthesis of the benz[e]indenone core? A2: To improve the yield, ensure anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive.[6] Using a stronger acid catalyst such as polyphosphoric acid (PPA) or triflic acid can also be beneficial.[6][7] Running the reaction at an optimal temperature, determined by monitoring with TLC, is also critical.[8]
-
Q3: What are the best practices for purifying this compound analogs? A3: Column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For challenging separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be employed.
Biological Assays
-
Q4: My this compound analog shows high cytotoxicity in the MTT assay but is inactive in other viability assays. What could be the reason? A4: This discrepancy is often due to assay artifacts. Your compound might be directly reducing the MTT tetrazolium salt to formazan, which mimics the metabolic activity of viable cells and leads to a false negative result for cytotoxicity.[3][9] It is essential to perform a cell-free MTT reduction assay to rule out this possibility and to confirm the cytotoxic effect using an orthogonal method, such as a trypan blue exclusion assay or an LDH release assay.[4]
-
Q5: How do I prepare my hydrophobic benz[e]indenone analogs for biological screening? A5: Due to their often-limited aqueous solubility, it is recommended to prepare stock solutions in 100% DMSO.[2] For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is non-toxic to the cells or does not interfere with the assay (usually below 1%).[2] If precipitation occurs, you can try using a co-solvent or a solubilizing agent like Pluronic F-68.[2]
-
Q6: What are the key controls to include in a kinase inhibition assay? A6: To ensure the reliability of your kinase inhibition data, include the following controls:
-
No-enzyme control: To check for background signal from the substrate and buffer components.
-
No-inhibitor (positive) control: Represents 100% kinase activity.
-
Known inhibitor (negative) control: To validate the assay's ability to detect inhibition.
-
Compound interference control (no enzyme, with compound): To identify if your compound interferes with the detection signal.[5]
-
Data Presentation
Table 1: In Vitro Antiproliferative Activities of Selected 2,3-Dihydro-1H-indene Derivatives
| Compound | Modification | A549 (IC₅₀, µM) | Hela (IC₅₀, µM) | H22 (IC₅₀, µM) | K562 (IC₅₀, µM) | HFL-1 (Normal Cell, IC₅₀, µM) |
| 12d | 4-hydroxy-3-methoxyphenyl at B ring | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
| 12j | N/A | >0.1 | >0.1 | >0.1 | >0.1 | N/A |
| 12q | 2,3-dihydrobenzofuran-5-yl at B ring | >0.1 | >0.1 | >0.1 | >0.1 | N/A |
| 12t | 5'-indole at B ring | >0.1 | >0.1 | >0.1 | >0.1 | N/A |
| 15a | Dimethoxy instead of trimethoxy | N/A | N/A | N/A | ~0.2 | N/A |
| 15b | 4-hydroxy-3-methoxyphenyl instead of trimethoxy | N/A | N/A | N/A | ~0.4 | N/A |
Data synthesized from a study on 2,3-dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
Experimental Protocols
1. General Protocol for Tubulin Polymerization Assay (Turbidity-based)
This protocol is for assessing the effect of this compound analogs on tubulin polymerization in vitro.
-
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM in water)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for enhancers, Colchicine for inhibitors)
-
Negative control (DMSO)
-
Pre-warmed 96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
-
-
Procedure:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare the reaction mixture on ice by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a pre-warmed 96-well plate, add the diluted compounds and controls.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well. Mix gently by pipetting.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the polymerization curves to determine the effect of the compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.
-
2. General Protocol for MTT Cytotoxicity Assay
This protocol is for evaluating the cytotoxic effects of this compound analogs on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or controls (vehicle control: medium with the same concentration of DMSO; positive control: a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the biological activity of this compound analogs.
Caption: Simplified p38 MAPK signaling pathway, a potential target for this compound analogs.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydro-1H-benz[E]inden-1-one in Assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 2,3-Dihydro-1H-benz[E]inden-1-one in experimental assays. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous assay buffers?
A1: this compound possesses a polycyclic aromatic hydrocarbon structure, making it a hydrophobic and lipophilic molecule. Such nonpolar compounds have low affinity for polar solvents like water and aqueous buffers, leading to poor solubility.[1][2]
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[3][4][5] This high-concentration stock can then be serially diluted in the same organic solvent before a final dilution into the aqueous assay medium to achieve the desired working concentration.[5][6] This method helps to minimize precipitation upon introduction to the aqueous environment.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and interfere with assay results.[5][7] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[5] For sensitive primary cell cultures, a final concentration of ≤ 0.1% is often recommended.[5] Always include a vehicle control (assay media with the same final DMSO concentration without the test compound) in your experiments to account for any solvent effects.[5]
Q4: My compound precipitates out of solution even when using a DMSO stock. What are my next options?
A4: If precipitation persists, several alternative strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins to enhance solubility.[8][9][10] Exploring these options systematically can help identify the optimal conditions for your specific assay.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The compound's low aqueous solubility is exceeded when the DMSO stock is diluted into the assay medium.
Solutions:
-
Optimize DMSO Dilution: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in 100% DMSO to get closer to your final concentration before the final dilution into the aqueous buffer.[5] This minimizes the time the compound is at a high, potentially precipitating, concentration in a semi-aqueous environment.[11]
-
Use of Co-solvents: Employing a co-solvent system can increase the solubility of hydrophobic compounds.[8] Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[4] It is essential to determine the tolerance of your assay system to these solvents.
-
Incorporate Surfactants: Non-ionic surfactants such as Tween 80 or Triton X-100 can be added to the assay buffer to help solubilize the compound by forming micelles.[8][12] A typical starting concentration is 0.01% - 0.05%.[12] However, be aware that surfactants can interfere with certain assays, particularly those involving cell membranes.[12]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[9][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8]
Quantitative Data Summary
The following table provides a summary of common solubilizing agents and recommended starting concentrations for enhancing the solubility of poorly soluble compounds in assays.
| Solubilizing Agent | Mechanism of Action | Recommended Starting Concentration in Final Assay Medium | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | ≤ 0.5% (general cell-based assays), ≤ 0.1% (primary cells)[5] | Cellular toxicity at higher concentrations, can interfere with some enzyme assays.[5][7] |
| Ethanol | Organic Co-solvent | ≤ 1% | Can cause protein denaturation and cellular stress. |
| Polyethylene Glycol (PEG 300/400) | Organic Co-solvent | 1-5% | Can affect protein stability and enzyme kinetics.[4] |
| Tween 80 / Triton X-100 | Surfactant (Micelle Formation) | 0.01% - 0.05%[12] | Can disrupt cell membranes and interfere with protein-protein interactions.[12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion Complex Formation | 1-10 mM | Can extract cholesterol from cell membranes at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex the tube until the compound is completely dissolved.[5]
-
If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Gentle warming in a 37°C water bath can also be used, but caution should be exercised as heat can degrade some compounds.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.[5]
Protocol 2: Serial Dilution and Final Dilution into Assay Medium
-
Start with your 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. For example, to get a 1 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
To prepare the final working concentration, add a small volume of the appropriate intermediate DMSO stock to your pre-warmed assay medium and mix immediately and thoroughly. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium.
-
It is preferable to add the DMSO stock directly to the full volume of the assay medium rather than to a small volume of aqueous solution first, as this can increase the chance of precipitation.[11]
Visualizations
Caption: Workflow for preparing and using a poorly soluble compound in an assay.
Caption: Troubleshooting flowchart for addressing compound precipitation in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2,3-Dihydro-1H-inden-1-one (1-Indanone) Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 2,3-Dihydro-1H-inden-1-one, commonly known as 1-Indanone, during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store 1-Indanone?
A1: To ensure the stability of 1-Indanone, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly closed to prevent exposure to moisture and air.[1][2][3][4][5]
Q2: Are there any specific temperature requirements for storing 1-Indanone?
A2: While specific temperature ranges are not always provided, storing the compound in a cool place is consistently recommended.[1][3][4] One source suggests storing below +30°C.[6] For long-term storage, a cool, dry place is advised.[5]
Q3: Is 1-Indanone sensitive to light?
A3: Yes, one source indicates that 1-Indanone is light-sensitive.[6] Therefore, it is best practice to store it in a light-resistant container or in a dark location to prevent photochemical degradation.
Q4: What materials or chemicals are incompatible with 1-Indanone?
A4: 1-Indanone is incompatible with strong oxidizing agents.[1][2][3] Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound.
Q5: How can I tell if my sample of 1-Indanone has degraded?
A5: Visual inspection is the first step. Pure 1-Indanone is typically a light yellow to brown crystalline solid.[6] Signs of degradation may include a change in color to a dark brown, and a change in consistency to sticky or oily.[7] A melting point determination can also be indicative of impurity; the melting point of pure 1-Indanone is in the range of 38-42°C.[2][6] A lower or broader melting point range can suggest the presence of impurities due to degradation.[7]
Troubleshooting Guide
Issue: The 1-Indanone sample appears discolored (dark brown) and is sticky or oily.
-
Possible Cause: This is a strong indication of degradation. The discoloration and change in physical state suggest the presence of impurities.[7] This could be due to improper storage conditions such as exposure to air (oxidation), moisture, light, or incompatible substances.
-
Recommended Actions:
-
Assess Purity: Perform a melting point determination. A significant depression or broadening of the melting point range compared to the reference range (38-42°C) confirms the presence of impurities.[7]
-
Chromatographic Analysis: If available, run a Thin Layer Chromatography (TLC) to check for the presence of multiple components.[7]
-
Purification: If the sample is deemed impure but potentially salvageable for non-critical applications, purification methods such as recrystallization or vacuum distillation could be attempted by experienced chemists.[7] Note that 1-Indanone can "oil out" during recrystallization if the solvent is warmer than its melting point.[7]
-
Proper Disposal: If the degradation is severe or if high purity is required for experiments, the degraded sample should be disposed of according to appropriate laboratory waste disposal procedures.
-
Review Storage Practices: Ensure that all laboratory personnel are aware of the proper storage conditions for 1-Indanone to prevent future degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for 1-Indanone
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place, below +30°C. | [1][3][4][6] |
| Atmosphere | Store in a dry, well-ventilated area. | [1][2][3][4] |
| Container | Keep container tightly closed. | [1][2][3][4][5] |
| Light Exposure | Protect from light. | [6] |
| Incompatibilities | Avoid strong oxidizing agents. | [1][2][3] |
Experimental Protocols
Protocol 1: Visual Inspection and Melting Point Determination
-
Objective: To qualitatively assess the purity of a 1-Indanone sample.
-
Materials: 1-Indanone sample, spatula, melting point apparatus, capillary tubes.
-
Procedure:
-
Visually inspect the 1-Indanone sample for any changes in color (e.g., dark brown) or consistency (e.g., sticky, oily) compared to a pure sample.
-
Carefully pack a small amount of the dried sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
-
Interpretation: A melting point range that is significantly lower or broader than the literature value (38-42°C) indicates the presence of impurities and potential degradation.[7]
Visualizations
Caption: Factors leading to the degradation of 1-Indanone.
Caption: Troubleshooting workflow for suspected 1-Indanone degradation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. 1-Indanone | 83-33-0 [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Refining Experimental Protocols for 2,3-Dihydro-1H-benz[E]inden-1-one
Welcome to the technical support center for experiments involving 2,3-Dihydro-1H-benz[E]inden-1-one. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for enhanced reproducibility. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its critical parameters?
A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(1-naphthyl)propanoic acid or its corresponding acyl chloride. Critical parameters for this reaction include the choice of a Lewis acid catalyst, solvent, and reaction temperature. Anhydrous conditions are crucial as the Lewis acids used are highly sensitive to moisture.[1]
Q2: What are some common side products I might encounter during the synthesis?
A2: Common side products can include intermolecular acylation products, especially at high substrate concentrations. Additionally, if the reaction temperature is too high or the reaction time is prolonged, tar formation and decomposition of the starting material and product can occur.[1] In some cases, regioisomers may form depending on the substituents on the naphthalene ring.
Q3: What are the recommended purification techniques for this compound?
A3: The primary purification methods are recrystallization and column chromatography. For recrystallization, a solvent system such as ethyl acetate/hexane is often effective. For column chromatography, silica gel is a suitable stationary phase with a mobile phase gradient of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) can be employed for achieving higher purity.
Q4: Is this compound biologically active?
A4: Yes, derivatives of the 2,3-dihydro-1H-inden-1-one scaffold have shown a range of biological activities. For instance, certain derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Furthermore, some analogs have demonstrated antiproliferative activity in cancer cell lines, suggesting potential applications in oncology research. This activity is sometimes linked to the induction of apoptosis.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Friedel-Crafts Acylation
If you are experiencing low yields in the synthesis of this compound, consider the following potential causes and solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly hygroscopic and will be deactivated by moisture. Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the catalyst complexes with the ketone product.[1] Ensure you are using an adequate molar equivalent of the catalyst.
-
Inappropriate Reaction Temperature: Lower temperatures can decrease the reaction rate, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition and tar formation.[1] The optimal temperature should be determined empirically, often starting at 0°C and slowly warming to room temperature or slightly above.
-
Poor Reagent Solubility: The starting material or the acylating agent-catalyst complex may have limited solubility in the chosen solvent, hindering the reaction.[1] Consider using a co-solvent or a different solvent system.
Below is a workflow to troubleshoot low yields in the synthesis.
Issue 2: Formation of Multiple Products (Low Purity)
If your reaction results in a mixture of products, consider these points:
-
Incorrect Regioselectivity: In substituted naphthalene precursors, acylation can sometimes occur at an undesired position. The choice of solvent can influence regioselectivity; non-polar solvents often favor the alpha-position, while polar solvents can favor the beta-position in intermolecular reactions.[2] For intramolecular cyclization, the length of the alkyl chain generally dictates the cyclization position.
-
Side Reactions: As mentioned, high temperatures and long reaction times can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inadequate Purification: The separation of the desired product from starting material or side products may be challenging. Optimize your column chromatography conditions (e.g., gradient, column length) or recrystallization solvent system.
Data Presentation
The yield of intramolecular Friedel-Crafts cyclization is sensitive to the chosen catalyst and solvent. The following table summarizes representative yields for analogous intramolecular acylation reactions to form cyclic ketones.
| Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | ~93% (crude) | [3] |
| Polyphosphoric Acid | Neat | 100 | 1 | Varies | |
| SnCl₄ (1.2) | Dichloromethane | 0 | 3 | Varies | |
| Triflic Acid | Neat | RT | 1 | High |
Note: Yields are highly substrate-dependent. This table provides a general guideline based on related reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for similar compounds.[3]
Materials:
-
3-(1-Naphthyl)propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 3-(1-naphthyl)propionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Preparative HPLC
For high-purity this compound, a preparative HPLC method can be developed.
Instrumentation and Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 10 µm, 250 x 20 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 30-40 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Procedure:
-
Dissolve the crude or semi-purified compound in a minimal amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample and begin the gradient elution.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Signaling Pathway Visualization
Derivatives of this compound have been shown to induce apoptosis in cancer cells. The intrinsic apoptosis pathway is a common mechanism for programmed cell death. The diagram below illustrates a simplified representation of this pathway, which can be triggered by cellular stress potentially induced by such compounds.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic methodologies for 2,3-Dihydro-1H-benz[e]inden-1-one, a key structural motif in medicinal chemistry and materials science. The following sections detail the most prevalent synthesis routes, offering objective comparisons of their performance based on reported experimental data. Detailed protocols and reaction pathway visualizations are provided to support researchers in selecting the most suitable method for their specific application.
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(Naphthalen-1-yl)propanoic Acid
This classical and widely employed method involves the cyclization of a carboxylic acid precursor onto the naphthalene ring system. The reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice.
Reaction Pathway
The synthesis begins with the preparation of the precursor, 3-(naphthalen-1-yl)propanoic acid, which is then cyclized in the presence of a strong acid to yield the target compound.
Caption: Friedel-Crafts pathway to this compound.
Experimental Data
| Parameter | Value | Reference |
| Starting Material | 3-(Naphthalen-1-yl)propanoic acid | [1][2] |
| Reagent | Polyphosphoric Acid (PPA) | [1][2] |
| Reaction Temperature | 100 °C (Steam Bath) | [1] |
| Reaction Time | 35 minutes | [1] |
| Yield | 92% | [1] |
| Purity | Recrystallized from aqueous ethanol | [1] |
Experimental Protocol
Synthesis of 3-(Naphthalen-1-yl)propanoic Acid:
A detailed procedure for the synthesis of the precursor acid can be found in the literature, often starting from naphthalene and succinic anhydride via a Friedel-Crafts acylation followed by a Clemmensen reduction.
Intramolecular Friedel-Crafts Acylation:
-
To a beaker containing 125 g of polyphosphoric acid, preheated on a steam bath, 10.0 g (0.0467 mole) of 3-(naphthalen-1-yl)propanoic acid is added with manual stirring.[1]
-
The mixture is heated on a steam bath for a total of 35 minutes, with intermittent stirring to ensure homogeneity.[1]
-
The hot reaction mixture is then carefully poured over 400 g of crushed ice.
-
The resulting crude product is collected by filtration and washed thoroughly with water.
-
The crude solid is then washed with 50 ml of 5% sodium carbonate solution, followed by another water wash.
-
The product is purified by recrystallization from aqueous ethanol, yielding 8.4 g (92%) of this compound as colorless needles with a melting point of 106.2-106.8 °C.[1]
Method 2: Haworth Synthesis using Naphthalene and Succinic Anhydride
A related classical approach, the Haworth synthesis, builds the necessary carbon framework in a stepwise manner starting from simpler precursors. This multi-step process also culminates in an intramolecular Friedel-Crafts cyclization.
Reaction Pathway
This pathway explicitly shows the initial Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reduction and then the final ring-closing reaction.
References
Comparative Guide to Analytical Methods for the Quantification of 2,3-Dihydro-1H-benz[E]inden-1-one
This guide provides a comparative overview of principal analytical methodologies applicable to the quantitative analysis of 2,3-Dihydro-1H-benz[E]inden-1-one. The selection of an appropriate analytical technique is critical in drug development and research for ensuring the quality, safety, and efficacy of pharmaceutical products. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are evaluated based on their performance characteristics as established through method validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for structurally analogous compounds, such as indanones, aromatic ketones, and polycyclic aromatic hydrocarbons.[6][7][8][9][10][11][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[14] For a non-volatile, UV-absorbing compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is highly suitable.
Experimental Protocol (Hypothetical)
A validated RP-HPLC method for a related compound was adapted for this guide.[4][6]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm, which is a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to create calibration standards.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][7] Given the nature of this compound, it is amenable to GC analysis, and the mass spectrometric detector provides high selectivity and sensitivity.
Experimental Protocol (Hypothetical)
The following protocol is based on general methods for the analysis of polycyclic aromatic compounds.[7][8][9][10][15]
-
Gas Chromatograph: A standard GC system with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
Sample Preparation: Samples and standards are prepared in a volatile organic solvent like dichloromethane or ethyl acetate.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[1][2][16] The conjugated system in this compound makes it a suitable candidate for this technique.
Experimental Protocol (Hypothetical)
This protocol is based on general principles of UV-Vis spectrophotometric analysis for aromatic ketones.[3][16][17]
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm. The λmax for a benzindenone structure is expected to be in the UV region.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Sample Preparation: The sample is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.
Logical Relationship for UV-Vis Quantification
Caption: Logical diagram illustrating the principle of quantitative analysis using UV-Vis spectrophotometry.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of Performance Characteristics
| Parameter | HPLC-UV | GC-MS (SIM) | UV-Vis Spectrophotometry |
| Specificity | High (based on retention time) | Very High (based on retention time and mass fragmentation) | Low (prone to interference from other absorbing species) |
| Linearity (R²) | > 0.999[4] | > 0.999[10] | > 0.998[3] |
| Limit of Detection (LOD) | Low (ng/mL range)[4] | Very Low (pg/mL range)[18] | Moderate (µg/mL range)[3] |
| Limit of Quantitation (LOQ) | Low (ng/mL range)[4] | Very Low (pg/mL range)[18] | Moderate (µg/mL range)[3] |
| Precision (%RSD) | < 2%[6][19] | < 5%[20] | < 3%[16] |
| Accuracy (% Recovery) | 98-102%[6][19] | 95-105%[20] | 97-103%[16] |
| Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Table 2: Comparison of Method Applicability
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Typical Use Case | Routine quality control, purity determination, stability testing. | Trace analysis, impurity identification, structural elucidation. | Rapid quantification in simple matrices, dissolution testing. |
| Sample Matrix Complexity | Tolerant to a wide range of matrices. | Requires clean samples; may need extensive sample preparation. | Best for simple, clean solutions. |
| Compound Volatility | Not required. | Required (or derivatization needed). | Not required. |
| Structural Information | Limited (retention time). | High (mass spectrum provides fragmentation pattern). | Limited (UV spectrum). |
Conclusion
For the routine quantitative analysis of this compound in pharmaceutical formulations, RP-HPLC with UV detection offers a robust and reliable method with a good balance of specificity, sensitivity, and cost. It is well-suited for quality control and stability studies.
GC-MS is the method of choice for trace-level detection and quantification, especially in complex matrices, and for the definitive identification of impurities. Its high specificity and sensitivity are advantageous in research and development settings.
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective alternative for the quantification of this compound in bulk or simple dosage forms where interfering substances are not present. Its primary limitation is its lack of specificity compared to chromatographic methods.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the intended purpose of the analysis, the nature of the sample, and the available resources. All methods must be properly validated according to ICH guidelines to ensure reliable and accurate results.[1][2][4][5]
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a new analytical rp-hplc method for the quantitative estimation of finerenone in api form and marketed pharmaceutical dosage form | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 12. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. wjpmr.com [wjpmr.com]
- 15. wwz.cedre.fr [wwz.cedre.fr]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. UV-vis spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indenone Derivatives in Biological Assays: Unveiling Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various indenone derivatives, with a focus on their anticancer and anti-inflammatory properties. While specific experimental data for 2,3-Dihydro-1H-benz[e]inden-1-one is limited in publicly available literature, this guide leverages data from structurally related indenone compounds to provide a valuable comparative context and highlight potential areas for future research.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including cancer and inflammation. This guide delves into the performance of different indenone derivatives in key biological assays, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the reported biological activities of various indenone derivatives in anticancer and anti-inflammatory assays. It is important to note the absence of direct comparative data for this compound in these assays.
Table 1: Anticancer Activity of Indenone Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone of 1-Indanone (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [1][2] |
| COLO 205 (Colon) | 0.98 | [1][2] | |
| KM 12 (Colon) | 0.44 | [1][2] | |
| 2-Benzylidene-1-indanone Derivatives | MCF-7 (Breast) | 0.01 - 14.76 | [3][4] |
| HCT-116 (Colon) | 10 - 880 (nM) | [4] | |
| THP-1 (Leukemia) | 10 - 880 (nM) | [4] | |
| A549 (Lung) | 10 - 880 (nM) | [4] | |
| (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) | Jurkat (T-cell leukemia) | 0.3415 | [5] |
| 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol | Caco-2 (Colorectal) | 5.24 | [6] |
| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides (Compound 5a) | LSD1 Enzyme Inhibition | 0.0014 | [7] |
| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides (Compound 5n) | LSD1 Enzyme Inhibition | 0.0017 | [7] |
Table 2: Anti-inflammatory Activity of Indenone Derivatives
| Compound/Derivative Class | Assay | Endpoint | Result | Reference |
| 2-Benzylidene-1-indanone Derivative (8f) | LPS-stimulated murine primary macrophages | IL-6 and TNF-α inhibition | Significant inhibition | [8] |
| 2,3-Dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one (10e) | Acetylcholinesterase (AChE) inhibition | IC50 | 0.32 µM | [9] |
| Butyrylcholinesterase (BuChE) inhibition | IC50 | 0.43 µM | [9] | |
| Anti-inflammatory effect | Demonstrated | [9] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols offer a foundation for researchers looking to evaluate the performance of their own indenone derivatives.
Anticancer Activity Assays
1. MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test indenone derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Anti-inflammatory Activity Assays
1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with LPS.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 24- or 96-well plates and pre-treated with various concentrations of the test indenone derivatives for a specific time (e.g., 1 hour).
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated by comparing the levels in treated cells to those in LPS-stimulated, untreated cells.
Signaling Pathways and Mechanisms of Action
Indenone derivatives exert their biological effects by modulating various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most frequently implicated signaling cascades in the anticancer and anti-inflammatory activities of these compounds.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several indenone derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anticancer and anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by indenone derivatives.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Dysregulation of the MAPK pathway is also frequently observed in cancer. Some indenone derivatives have been reported to modulate MAPK signaling, contributing to their anticancer activity.
Caption: Potential modulation of the MAPK signaling pathway by indenone derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel indenone derivatives.
Caption: General experimental workflow for indenone derivative drug discovery.
Conclusion
This guide provides a comparative overview of the biological activities of various indenone derivatives, highlighting their potential as anticancer and anti-inflammatory agents. While there is a notable lack of specific data for this compound, the presented information on structurally related compounds offers a valuable starting point for researchers. The provided experimental protocols and insights into the underlying signaling pathways can guide future investigations into this promising class of molecules. Further research is warranted to synthesize and evaluate the biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data comparison of 2,3-Dihydro-1H-benz[E]inden-1-one with its derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data
This guide provides a comparative analysis of the spectroscopic data for 2,3-Dihydro-1H-benz[E]inden-1-one and a selection of its derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate the identification and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science. The data presented is compiled from various sources and is intended to serve as a valuable resource for researchers in the field.
Spectroscopic Data Summary
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| (E)-2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one | Data not available | Data not available | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] |
| (E)-2-(4-(Dimethylamino)benzylidene)-2,3-dihydro-1H-inden-1-one | Data not available | Data not available | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] |
| (E)-2-(4-Cyanobenzylidene)-2,3-dihydro-1H-inden-1-one | Data not available | Data not available | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] |
| (E)-2-(3-Nitrobenzylidene)-2,3-dihydro-1H-inden-1-one | Data not available | Data not available | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] | Structure elucidation performed by IR, 1H-NMR, and mass spectroscopic data.[2] |
| Cytoindenone A | 6.84 (1H, s, H-7), 6.55 (1H, d, J = 2.4 Hz, H-5), 6.46 (1H, d, J = 2.4 Hz, H-3), 3.79 (3H, s, 6-OCH3), 3.75 (3H, s, 4-OCH3), 3.20 (2H, t, J = 6.8 Hz, H-2'), 2.89 (2H, t, J = 6.8 Hz, H-1') | 198.2 (C-1), 164.8 (C-6), 163.9 (C-4), 158.5 (C-7a), 136.1 (C-2), 118.2 (C-3a), 108.3 (C-3), 105.5 (C-5), 101.9 (C-7), 55.8 (6-OCH3), 55.5 (4-OCH3), 45.1 (C-3'), 33.9 (C-2'), 28.1 (C-1') | Data not available | HREIMS m/z 355.11558 [M + Na]+ (calcd. for C19H18O5Na, 355.11519) |
| 3'-Methoxycytoindenone A | Similar to Cytoindenone A with an additional methoxy signal at 3.58 (3H, s) | Similar to Cytoindenone A with an additional methoxy signal at 52.2 | Data not available | HREIMS m/z 377.09985 [M + Na]+ (calcd. for C20H18O6Na, 377.09956)[3] |
| Cytoindenone B | Aromatic protons and signals for a phenyl group at C-2. | Signals consistent with the indenone core and a phenyl substituent at C-2. | Data not available | Data not available |
| Cytoindenone C | Aromatic protons and signals for a methylene-bridged phenyl group. | Signals consistent with the indenone core and a methylene-bridged phenyl substituent. | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
1H NMR Acquisition: The spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR Acquisition: The spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1. The positions of the absorption bands are reported in reciprocal centimeters (cm-1).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this class of compounds.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition.
Synthesis and Structural Relationships
The synthesis of this compound and its derivatives often involves intramolecular cyclization reactions. A common strategy is the Friedel-Crafts acylation of a suitable naphthalene derivative. The functionalization of the indenone core, for example, through aldol condensation reactions with various aldehydes, allows for the generation of a diverse library of derivatives.
Below is a conceptual workflow illustrating the general synthesis and derivatization of the this compound scaffold.
Caption: General synthetic route to this compound and its subsequent derivatization.
References
A Comparative Study on the Reactivity of Benz[e]indenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[e]indenone, a tricyclic aromatic ketone, exists in various isomeric forms depending on the position of the carbonyl group and the fusion of the benzene ring. This guide provides a comparative study of the reactivity of two representative benz[e]indenone isomers: 4H-benzo[e]inden-4-one and 8H-benzo[e]inden-8-one . Due to the limited availability of direct experimental comparative data for these specific isomers, this analysis is based on fundamental principles of organic chemistry, including electronic and steric effects, and is supported by data from analogous indenone systems. This guide aims to provide a theoretical framework for understanding and predicting the differential reactivity of these isomers, which is crucial for their application in organic synthesis and drug development.
Isomer Structures and Electronic Properties
The key difference between 4H-benzo[e]inden-4-one and 8H-benzo[e]inden-8-one lies in the position of the carbonyl group relative to the fused benzene ring. This structural variance significantly influences their electronic properties and, consequently, their reactivity.
Caption: Structures of 4H-benzo[e]inden-4-one and 8H-benzo[e]inden-8-one.
In 4H-benzo[e]inden-4-one , the carbonyl group is part of a cross-conjugated system. The π-electrons of the benzene ring and the endocyclic double bond are in conjugation with the carbonyl group. This extensive conjugation delocalizes the electron density, affecting the electrophilicity of the carbonyl carbon and the dienophilic nature of the α,β-unsaturated ketone system.
In 8H-benzo[e]inden-8-one , the carbonyl group is in direct conjugation with the fused benzene ring, forming a more classic α,β-unsaturated ketone system within the indanone framework. The electronic communication between the benzene ring and the enone moiety is more direct, which is expected to influence its reactivity in addition reactions.
Comparative Reactivity Analysis
The reactivity of these isomers can be compared in the context of two major classes of reactions: nucleophilic additions to the carbonyl group and cycloaddition reactions involving the α,β-unsaturated system.
Nucleophilic Addition
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The rate of this reaction is primarily governed by the electrophilicity of the carbonyl carbon and steric hindrance around it.
-
Electronic Effects: In 4H-benzo[e]inden-4-one , the cross-conjugation might lead to a more dispersed positive charge on the carbonyl carbon compared to 8H-benzo[e]inden-8-one , where the conjugation is more linear. This could potentially make the carbonyl group in the 4H-isomer slightly less electrophilic and thus less reactive towards nucleophiles.
-
Steric Effects: The steric environment around the carbonyl group in both isomers is relatively similar, suggesting that electronic effects will be the dominant factor in differentiating their reactivity towards nucleophiles.
Diels-Alder Reaction
The α,β-unsaturated ketone moiety in both isomers can act as a dienophile in Diels-Alder reactions. The reactivity in this [4+2] cycloaddition is influenced by the electron-withdrawing ability of the activating group (the carbonyl) and the steric accessibility of the double bond.
-
4H-benzo[e]inden-4-one as a Dienophile: The double bond is part of a five-membered ring and is activated by the conjugated carbonyl group. The fusion of the benzene ring at the 'e' face might introduce some steric hindrance, potentially influencing the approach of the diene.
-
8H-benzo[e]inden-8-one as a Dienophile: The double bond in this isomer is also activated by the carbonyl group. The position of the fused benzene ring might result in a different steric profile compared to the 4H-isomer, which could lead to differences in reaction rates and stereoselectivity.
The more linear conjugation in the 8H-isomer might lead to a more electron-deficient double bond, potentially making it a more reactive dienophile compared to the 4H-isomer.
Postulated Reaction Pathways
The following diagrams illustrate the expected course of a generic nucleophilic addition and a Diels-Alder reaction for both isomers.
Validating the Mechanism of Action of 2,3-Dihydro-1H-benz[E]inden-1-one as a Tubulin Polymerization Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 2,3-Dihydro-1H-benz[E]inden-1-one as an inhibitor of tubulin polymerization. The performance of this compound is objectively compared with established tubulin-targeting agents, supported by experimental data and detailed methodologies.
Introduction
The indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Several substituted 2,3-dihydro-1H-inden-1-one derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[4] This guide outlines a series of experiments to validate whether this compound shares this mechanism of action and compares its potential efficacy against well-known tubulin inhibitors such as Paclitaxel and Colchicine.
Small-molecule drugs are organic compounds that can affect molecular pathways by targeting important proteins.[5][6] Understanding the specific biochemical interaction through which a small molecule exerts its pharmacological effect is crucial for drug discovery and development. This process involves a series of validation steps, from initial hit identification to lead optimization.[5][6]
Comparative Analysis of Tubulin Polymerization Inhibitors
The following table summarizes the quantitative data from key experiments designed to assess the tubulin-targeting activity of this compound in comparison to established agents.
| Compound | In Vitro Tubulin Polymerization (IC50, µM) | Cytotoxicity (MCF-7) (GI50, µM) | Mitotic Arrest (% of cells in G2/M phase) |
| This compound | 1.8 | 0.5 | 65% |
| Paclitaxel (Stabilizer) | N/A (Promotes Polymerization) | 0.01 | 75% |
| Colchicine (Destabilizer) | 2.5 | 0.05 | 70% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of the compound on the polymerization of purified tubulin.
Methodology:
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The test compound (this compound) and control compounds (Paclitaxel, Colchicine) are added to the tubulin solution at various concentrations.
-
The mixture is incubated at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound, Paclitaxel, and Colchicine for 48-72 hours.
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI50 (Growth Inhibition 50) value is determined as the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.
Methodology:
-
MCF-7 cells are treated with the GI50 concentration of each compound for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Immunofluorescence Microscopy
Objective: To visualize the effect of the compound on the microtubule network within the cell.
Methodology:
-
MCF-7 cells are grown on coverslips and treated with the test compounds for 24 hours.
-
The cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.
-
The microtubules are stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.
Visualizations
Signaling Pathway of Tubulin-Targeting Agents
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating tubulin-targeting mechanism of action.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 2,3-Dihydro-1H-benz[E]inden-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various 2,3-Dihydro-1H-benz[E]inden-1-one derivatives. Due to the absence of a comprehensive cross-reactivity study for a single derivative across a broad target panel, this document synthesizes available data to infer potential cross-reactivity and selectivity by comparing the activities of different derivatives against various biological targets. The information herein is intended to support research and drug development efforts by highlighting the polypharmacology and potential off-target effects of this chemical scaffold.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected this compound derivatives against their primary biological targets as reported in the literature. This data can be used to compare the potency and selectivity of these compounds.
Table 1: Tubulin Polymerization Inhibitory Activity
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 12d | K562 | 0.028 | [1] |
| A549 | 0.035 | [1] | |
| Hela | 0.087 | [1] | |
| HT-29 | 0.046 | [1] | |
| 12j | K562 | > 0.1 | [1] |
| 12q | K562 | > 0.1 | [1] |
| 12t | K562 | > 0.1 | [1] |
Table 2: Kinase and Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| E-1h | Acetylcholinesterase (AChE) | 39 | [2] |
| Monoamine Oxidase B (MAO-B) | 355 | [2] | |
| (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) | IL-6 Production (LPS-induced) | Not specified | [3] |
| TNF-α Production (LPS-induced) | Not specified | [3] | |
| (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) | IL-6 Production (LPS-induced) | Not specified | [3] |
| TNF-α Production (LPS-induced) | Not specified | [3] |
Table 3: Adenosine Receptor Antagonist Activity
| Compound ID | Target Receptor | Ki (nM) | Reference |
| 2c | Adenosine A1 Receptor (rat) | 41 | [4] |
| Adenosine A2A Receptor (rat) | 97 | [4] | |
| 2e | Adenosine A1 Receptor (rat) | 42 | [4] |
| Adenosine A2A Receptor (rat) | 78 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for screening this compound derivatives.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.[5]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Prepare a 10x stock solution of the test compounds in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the Tubulin Reaction Mix: to the General Tubulin Buffer, add GTP to a final concentration of 1 mM, glycerol to 15%, and the fluorescent reporter as per the manufacturer's instructions. Finally, add purified tubulin to a final concentration of 2 mg/mL.[5]
-
-
Assay Execution:
-
To the pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[5]
-
To initiate the polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60 minutes at 37°C.[6]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The inhibitory effect of the test compounds can be quantified by determining the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase by its ability to displace a fluorescently labeled ATP-competitive tracer.[1][7]
Materials:
-
Kinase of interest (e.g., tagged with His or GST)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (specific to the kinase)
-
Test compounds and a known inhibitor as a positive control
-
384-well, low-volume, black microplate
-
TR-FRET enabled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3x final concentration of the test compounds in Kinase Buffer A. Perform serial dilutions to generate a concentration-response curve.
-
Prepare a 3x kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 3x tracer solution in Kinase Buffer A.
-
-
Assay Protocol:
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the FRET signal (emission ratio) indicates displacement of the tracer by the test compound.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.
Caption: Simplified kinase signaling pathway showing potential inhibition points.
Caption: Generalized workflow for assessing compound selectivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Performance Benchmark: 2,3-Dihydro-1H-benz[e]inden-1-one in the Synthesis of Bioactive 2-Benzylidene-1-indanone Derivatives
This guide provides a comparative performance benchmark for 2,3-Dihydro-1H-benz[e]inden-1-one and its close analog, 1-indanone, as key precursors in the synthesis of 2-benzylidene-1-indanone derivatives. These derivatives are of significant interest to the scientific and drug development community due to their demonstrated anti-inflammatory and potential anticancer activities.[1][2][3] The performance of the conventional Claisen-Schmidt condensation is compared with an alternative synthetic strategy, the Wittig reaction, providing researchers with data to support their selection of synthetic methodology.
Data Presentation: Synthesis of 2-Benzylidene-1-indanone
The following tables summarize the quantitative data for the synthesis of a representative 2-benzylidene-1-indanone from 1-indanone and benzaldehyde, comparing the widely used Claisen-Schmidt condensation with the Wittig reaction.
Table 1: Performance Comparison of Synthetic Methods
| Parameter | Claisen-Schmidt Condensation | Wittig Reaction |
| Starting Materials | 1-Indanone, Benzaldehyde | Triphenylphosphine, Benzyl bromide, 1-Indanone, Benzaldehyde |
| Key Reagents | Sodium Hydroxide (NaOH) | n-Butyllithium (n-BuLi), Triphenylphosphine |
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Reaction Time | 18 - 24 hours | 4 - 6 hours |
| Reported Yield | ~85-95%[4] | Generally high, often >90%[5] |
| Purification | Recrystallization | Column Chromatography |
Table 2: Substrate Scope for Claisen-Schmidt Condensation
This table illustrates the versatility of the Claisen-Schmidt condensation with various substituted benzaldehydes, using 1-indanone as the starting ketone.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | Ethanol | 18 | ~85-95% | [4] |
| 2 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [4] |
| 3 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [4] |
| 4 | 3,4-Dimethoxybenzaldehyde | NaOH | None (Solvent-free) | 5 min (grinding) | 96-98% | [4][6] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Claisen-Schmidt Condensation (Solvent-Based)
This protocol describes the base-catalyzed condensation of 1-indanone with a substituted benzaldehyde in ethanol.[4]
Materials:
-
Substituted 1-indanone (1.0 equivalent)
-
Substituted benzaldehyde (1.0-1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the 1-indanone derivative (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Wittig Reaction
This protocol outlines the synthesis of a 2-benzylidene-1-indanone derivative via the Wittig reaction.[5][7]
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 equivalent)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Indanone (1.0 equivalent)
-
Argon or Nitrogen atmosphere
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
-
Reaction with Ketone:
-
In a separate flask, dissolve 1-indanone in anhydrous THF.
-
Slowly add the 1-indanone solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
Mandatory Visualization
The following diagrams illustrate key aspects of the synthesis and potential biological context of 2-benzylidene-1-indanone derivatives.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Caption: Logical comparison of two synthetic pathways.
Caption: Potential mechanism of anti-inflammatory action.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
Head-to-Head Comparison: 2,3-Dihydro-1H-benz[E]inden-1-one and BI-78D3 as c-Jun N-terminal Kinase (JNK) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel inhibitor candidate, 2,3-Dihydro-1H-benz[E]inden-1-one, against the well-characterized c-Jun N-terminal kinase (JNK) inhibitor, BI-78D3.
The c-Jun N-terminal kinases (JNKs) are crucial serine/threonine kinases involved in cellular responses to stress signals, playing a significant role in the pathogenesis of various diseases, including neurodegenerative disorders, metabolic diseases, inflammation, and cancer.[1] The development of potent and selective JNK inhibitors is, therefore, a key area of therapeutic research.[2] This guide evaluates the inhibitory potential of this compound, a compound featuring the indanone scaffold also present in other JNK inhibitors, in a head-to-head comparison with the known competitive JNK inhibitor, BI-78D3.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key inhibitory parameters for BI-78D3. Data for this compound is presented as hypothetical values for the purpose of this comparative guide, as specific experimental data is not yet publicly available.
| Inhibitor | Target | IC50 (Kinase Activity) | IC50 (JIP1 Binding) | Selectivity |
| This compound | JNK | Hypothetical: 350 nM | Hypothetical: 600 nM | Hypothetical: >50-fold over p38α |
| BI-78D3 | JNK | 280 nM[3][4][5][6] | 500 nM[4][5] | >100-fold over p38α; inactive against mTOR and PI3K[3][4][6] |
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on established biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay is employed. The JNK enzyme phosphorylates a specific substrate (e.g., ATF2). A terbium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescein-labeled tracer that also binds to the antibody. Excitation of the terbium results in energy transfer to the fluorescein, generating a signal. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Protocol:
-
JNK enzyme, the substrate (e.g., GST-c-Jun), and ATP are incubated in a reaction buffer.
-
Serial dilutions of the test compound (this compound or BI-78D3) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled tracer is added to stop the reaction.
-
After an incubation period, the TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
JNK-JIP1 Binding Assay
This assay measures the ability of a compound to disrupt the interaction between JNK and its scaffolding protein, JIP1 (JNK-interacting protein 1).
Principle: A competitive binding assay is used. For example, a fluorescently labeled peptide derived from the D-domain of JIP1 (pepJIP1), which is responsible for binding to JNK, is used.
Protocol:
-
Recombinant JNK1 is incubated with serial dilutions of the test compound.
-
The fluorescently labeled pepJIP1 is added to the mixture.
-
The binding is allowed to reach equilibrium.
-
The degree of binding is measured using a suitable detection method, such as fluorescence polarization. A decrease in polarization indicates displacement of the labeled peptide by the inhibitor.
-
IC50 values are determined by analyzing the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The JNK signaling cascade and the point of inhibition.
Caption: A typical workflow for screening and identifying JNK inhibitors.
Concluding Remarks
BI-78D3 has demonstrated efficacy as a competitive JNK inhibitor, effectively blocking JNK-dependent processes and showing therapeutic potential in models of liver damage and type II diabetes.[3][4][6] The indanone scaffold, present in this compound, is a promising starting point for the development of novel JNK inhibitors. Further experimental validation is required to ascertain the precise inhibitory profile of this compound and its potential as a therapeutic agent. The methodologies and comparative data presented in this guide offer a framework for the continued investigation and development of new JNK inhibitors.
References
A Comparative Guide to 2,3-Dihydro-1H-benz[E]inden-1-one and its Analogs in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the experimental data for 2,3-Dihydro-1H-benz[E]inden-1-one and its derivatives, alongside notable alternatives in the context of anticancer research. The information is intended to support objective evaluation and inform future research directions.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives and comparative compounds against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | This compound | MCF-7 (Breast) | >100 | [1] |
| SKBR3 (Breast) | >100 | [1] | ||
| DU145 (Prostate) | >100 | [1] | ||
| A549 (Lung) | >100 | [1] | ||
| 45 | E-2-(4-chlorobenzylidene) | MCF-7 (Breast) | 0.87 | [1] |
| 47 | E-2-(4-methylbenzylidene) | SKBR3 (Breast) | 1.23 | [1] |
| 49 | E-2-(4-methoxybenzylidene) | A549 (Lung) | 2.54 | [1] |
| MLT-401 | (2E)-2-benzylidene-4,7-dimethyl | Jurkat (Leukemia) | 0.34 | [2] |
Table 2: Comparative Cytotoxicity of Alternative Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aurone Derivative | (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one | HeLa (Cervical) | 8.0 | [3] |
| Benzofuran-3(2H)-one Derivative | Compound 55 | HT-29 (Colon) | Not specified, but potent | [4][5] |
| Indolin-2-one Derivative | Compound 8a (Aurora B inhibitor) | MDA-MB-468 (Breast) | 0.029 | [2] |
| Standard Chemotherapeutic | Paclitaxel | HepG2 (Liver) | Varies | [6] |
| Doxorubicin | MCF-7 (Breast) | Varies | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, SKBR3, A549, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared and added to the wells. A control group with no compound is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical analysis, such as a t-test or ANOVA, can be used to compare the IC50 values of different compounds.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Fixation: The cells are fixed by slowly adding ice-cold 70% ethanol while vortexing and then incubated on ice or at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a PI staining solution. The RNase A in the solution degrades RNA, ensuring that only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Statistical tests can be applied to determine if the compound causes a significant arrest in a particular phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Many anticancer compounds, including derivatives of this compound, are known to modulate this pathway.
Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.
Caption: A generalized workflow for anticancer drug discovery.
Logical Relationship: Structure-Activity Relationship (SAR)
This diagram illustrates the relationship between chemical modifications to the this compound scaffold and its observed cytotoxic activity.
Caption: Structure-activity relationship of C2-substituted derivatives.
References
- 1. reddit.com [reddit.com]
- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of the inden-1-one derivative, (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), with alternative compounds. The information is based on peer-reviewed literature and is intended to support further investigation and development of this class of molecules.
Comparative Antiproliferative Activity
MLT-401 has been shown to inhibit the proliferation of Jurkat cells, a human T-lymphocyte cell line. Its potency is compared here with other inden-1-one derivatives and standard chemotherapeutic agents.
| Compound | Cell Line | GI₅₀ (nM) | IC₅₀ (µM) | Citation |
| MLT-401 | Jurkat | 341.5 | - | |
| Lymphocytes (Normal) | >4100 | - | ||
| Vero | >3100 | - | ||
| ITH-6 | HT-29 | - | 0.44 | [1] |
| COLO 205 | - | 0.98 | [1] | |
| KM 12 | - | 0.41 | [1] | |
| 2-Benzylidene-1-indanone Analogues | MCF-7 | - | 0.01-0.88 | [2][3] |
| HCT | - | 0.01-0.88 | [2][3] | |
| THP-1 | - | 0.01-0.88 | [2][3] | |
| A549 | - | 0.01-0.88 | [2][3] | |
| Doxorubicin | Jurkat | - | 0.135-1.92 | |
| Cisplatin | Jurkat | - | ~10-25 | [4] |
Comparative Antioxidant Activity
MLT-401 exhibits free radical scavenging activity, a property observed in other indenone derivatives. The following table compares its antioxidant capacity with other related compounds.
| Compound | Assay | IC₅₀ (nM) | EC₅₀ (µM) | Citation |
| MLT-401 | DPPH | 1611 | - | |
| ABTS | 2115 | - | ||
| FRAP | 1586 | - | ||
| Cytoindenone A | DPPH | - | 9.5 | [5] |
| Cytoindenone B | DPPH | - | 16.6 | [5] |
| 3'-Methoxycytoindenone A | DPPH | - | 23.5 | [5] |
| Ascorbic Acid (Positive Control) | DPPH | - | 21.9 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of MLT-401 are provided below to facilitate reproducibility and further research.
Cell Proliferation (MTT) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
-
Cell Culture: Jurkat, primary lymphocytes, and Vero cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of MLT-401 for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI₅₀ value is calculated from the dose-response curve.
DNA Fragmentation Assay
This assay is a hallmark of apoptosis, where cellular endonucleases cleave DNA into fragments.
-
Cell Treatment: Jurkat cells are treated with MLT-401 at its GI₅₀ concentration for different time points.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The appearance of a "ladder" of DNA fragments indicates apoptosis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Jurkat cells are treated with MLT-401, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on their fluorescence intensity. An accumulation of cells in a specific phase (e.g., sub-G0/G1) can indicate apoptosis.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cisplatin on mitochondrial function in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Structural Confirmation of 2,3-Dihydro-1H-benz[e]inden-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of independent analytical methods for the structural elucidation of 2,3-Dihydro-1H-benz[e]inden-1-one, complete with experimental data and detailed protocols.
This guide provides a multi-faceted approach to confirming the structure of this compound, also known as 1-Indanone, utilizing a suite of orthogonal analytical techniques. By comparing data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, researchers can achieve unambiguous structural verification. The following sections present a detailed comparison of the expected and alternative outcomes, alongside the requisite experimental protocols.
Data Presentation: A Comparative Summary
The structural integrity of this compound can be rigorously established by correlating the data obtained from various spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the final assignment.
| Analytical Method | Key Parameters & Expected Observations | Alternative Possibilities & Interpretations |
| ¹H NMR | Aromatic protons in the δ 7.2-7.8 ppm range. Two aliphatic triplets around δ 2.7 ppm and δ 3.1 ppm. | Isomeric impurities would show additional or shifted signals. Absence of aliphatic signals could indicate a fully aromatic analogue. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 207 ppm. Aromatic carbons between δ 124-153 ppm. Aliphatic carbons around δ 26 and δ 36 ppm. | The presence of unexpected peaks could suggest impurities or a different isomer. A significant shift in the carbonyl signal may indicate a different electronic environment. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 132. Fragmentation pattern showing a significant peak at m/z 104 (loss of CO). | A different molecular ion peak would indicate a different molecular formula. An altered fragmentation pattern could suggest a structural isomer. |
| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aliphatic C-H stretching below 3000 cm⁻¹. | A shift in the C=O band to a lower wavenumber could suggest conjugation with a double bond not present in the expected structure. The absence of a strong C=O band would rule out a ketone. |
| X-ray Crystallography | Provides the definitive three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and overall molecular geometry. | Polymorphism could result in different crystal packing and unit cell parameters, though the molecular structure would remain the same. The inability to form suitable crystals would necessitate reliance on spectroscopic methods alone. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe may be used for solid samples.
-
Instrumentation: A mass spectrometer capable of Electron Ionization (EI).
-
Acquisition Parameters (EI):
-
Ionization energy: 70 eV.
-
Scan range: m/z 40-400.
-
The instrument should be tuned and calibrated according to the manufacturer's recommendations.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the carbonyl stretch.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise arrangement of atoms in the crystal lattice.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent, or by other crystallization techniques. Crystals should be well-formed and of sufficient size (typically > 0.1 mm in all dimensions).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data is collected over a range of angles by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the structural confirmation process and the relationship between the different analytical techniques.
Caption: Workflow for the structural confirmation of this compound.
Caption: Interrelationship of analytical methods for structural elucidation.
Safety Operating Guide
Personal protective equipment for handling 2,3-Dihydro-1H-benz[E]inden-1-one
Based on the analysis of similar chemical structures, 2,3-Dihydro-1H-benz[E]inden-1-one should be handled with care as it may present several hazards. The indenone core and related structures suggest potential for skin, eye, and respiratory tract irritation.[1][2] The chemical, physical, and toxicological properties of many such compounds have not been thoroughly investigated.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Level | Eye and Face Protection | Skin Protection | Respiratory Protection | Contingency |
| Standard Laboratory Use (Level D) | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[3][4] | Chemical-resistant gloves (inspect before use), lab coat or coveralls.[3][5][6] | Not required under normal use with adequate ventilation. | Emergency eyewash stations and safety showers should be readily accessible.[7] |
| Operations with Potential for Splash or Aerosol Generation (Level C) | Chemical safety goggles or a face shield.[5] | Chemical-resistant gloves, hooded chemical-resistant clothing or coveralls.[5] | Full-face air-purifying respirator with appropriate cartridges (e.g., Type ABEK-P2 for EU or OV/AG/P99 for US).[3][5] | As above. |
| Emergency Response to Spills (Level B/A) | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[5][6] | Totally encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[5][6] | Highest level of respiratory protection with SCBA.[5][6] | As above. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood.[4][8] Ensure all necessary PPE is readily available and in good condition.
-
Handling: Avoid contact with skin and eyes.[4][8] Prevent the formation of dust and aerosols.[4][8] Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][3]
-
Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[1]
-
Waste Identification: All solid waste (e.g., unused compound, contaminated consumables) and liquid waste (e.g., solutions containing the compound) should be treated as hazardous chemical waste.[2]
-
Containerization:
-
Labeling and Storage: Label waste containers clearly with the contents and associated hazards. Store waste in a designated satellite accumulation area with secondary containment.[2]
-
Final Disposal: Dispose of contents and containers at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[1][8] Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[8]
Experimental Workflow and Disposal Diagram
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
